molecular formula C13H15BrN2 B580689 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole CAS No. 1269291-10-2

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Cat. No.: B580689
CAS No.: 1269291-10-2
M. Wt: 279.181
InChI Key: XJPZALIOQKEUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-tert-butyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPZALIOQKEUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693321
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269291-10-2
Record name 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This document details a feasible synthetic pathway, including experimental protocols, and presents the expected analytical and spectroscopic data for the target compound. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the preparation and identification of this and structurally related compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that hold a prominent place in medicinal chemistry due to their wide range of biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological activities. The title compound, this compound, is a halogenated derivative with potential applications as a synthetic intermediate for further functionalization through cross-coupling reactions or as a candidate for biological screening. The presence of the bulky tert-butyl group at the N1 position and the phenyl group at the C5 position, combined with the bromine atom at the C4 position, creates a unique chemical entity with distinct properties.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the pyrazole ring by reacting a suitable 1,3-dicarbonyl precursor with tert-butylhydrazine. The second step is the regioselective bromination of the resulting pyrazole intermediate.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination 1,3-Dicarbonyl 1-Phenyl-1,3-butanedione (Benzoylacetone) Pyrazole_Precursor 1-tert-Butyl-5-phenyl-1H-pyrazole 1,3-Dicarbonyl->Pyrazole_Precursor Reaction Hydrazine tert-Butylhydrazine Hydrazine->Pyrazole_Precursor Reaction Final_Product This compound Pyrazole_Precursor->Final_Product Intermediate Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Final_Product Reaction

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

This procedure is adapted from general methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • tert-Butylhydrazine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Hydrochloric acid (1.5 N)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium bicarbonate (3.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add 1.5 N hydrochloric acid and stir.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 1-tert-butyl-5-phenyl-1H-pyrazole.

Synthesis of this compound

This protocol is based on the bromination of pyrazole derivatives using N-bromosuccinimide (NBS).[1]

Materials:

  • 1-tert-Butyl-5-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The following tables summarize the expected characterization data for the intermediate and final products. The data for the final product is predicted based on the analysis of structurally similar compounds found in the literature.

Physical and Analytical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)
1-tert-Butyl-5-phenyl-1H-pyrazoleC₁₃H₁₆N₂200.28-
This compoundC₁₃H₁₅BrN₂279.18Not available
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityIntegrationAssignment
1-tert-Butyl-5-phenyl-1H-pyrazole
~7.40-7.20m5HPhenyl-H
~7.60d1HPyrazole-H3
~6.30d1HPyrazole-H4
~1.60s9Htert-Butyl-H
This compound
~7.45-7.25m5HPhenyl-H
~7.65s1HPyrazole-H3
~1.65s9Htert-Butyl-H

¹³C NMR (100 MHz, CDCl₃)

Compoundδ (ppm)Assignment
1-tert-Butyl-5-phenyl-1H-pyrazole
~140.0Pyrazole-C5
~138.0Pyrazole-C3
~130.0Phenyl-C (quaternary)
~129.0 - 128.0Phenyl-CH
~106.0Pyrazole-C4
~60.0tert-Butyl-C (quaternary)
~30.0tert-Butyl-CH₃
This compound
~142.0Pyrazole-C5
~140.0Pyrazole-C3
~130.0Phenyl-C (quaternary)
~129.5 - 128.5Phenyl-CH
~95.0Pyrazole-C4 (C-Br)
~61.0tert-Butyl-C (quaternary)
~30.5tert-Butyl-CH₃

Mass Spectrometry (MS)

CompoundPredicted [M]+Predicted [M+2]+ (for Br)Key Fragmentation Ions (m/z)
1-tert-Butyl-5-phenyl-1H-pyrazole200.13-185 ([M-CH₃]⁺), 144 ([M-C₄H₈]⁺), 77 ([C₆H₅]⁺)
This compound278.04280.04263/265 ([M-CH₃]⁺), 199 ([M-Br]⁺), 143 ([M-Br-C₄H₈]⁺), 77 ([C₆H₅]⁺)

Infrared (IR) Spectroscopy

CompoundWavenumber (cm⁻¹)Assignment
This compound
~3100-3000Aromatic C-H stretch
~2970-2870Aliphatic C-H stretch (tert-butyl)
~1600, 1490, 1450Aromatic C=C stretch (phenyl and pyrazole)
~1370, 1390C-H bend (tert-butyl)
~1070-1020C-N stretch
~760, 690C-H out-of-plane bend (monosubstituted phenyl)
~600-500C-Br stretch

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Benzoylacetone, tert-Butylhydrazine) Step1 Step 1: Pyrazole Formation Start->Step1 Intermediate 1-tert-Butyl-5-phenyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Bromination with NBS Intermediate->Step2 Product Crude this compound Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification FinalProduct Pure Final Product Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR MP Melting Point Determination FinalProduct->MP

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a practical and efficient methodology for the synthesis of this compound. The detailed protocols and compiled characterization data provide a solid foundation for researchers to prepare and unambiguously identify this compound. The availability of this synthetic route opens avenues for the exploration of this and related pyrazole derivatives in various areas of chemical and pharmaceutical research. Further studies are warranted to explore the full potential of this novel compound.

References

The Enigmatic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Molecule Awaiting Discovery in the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is a continuous endeavor. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. However, a comprehensive investigation into the discovery and history of a specific derivative, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole (CAS No. 1269291-10-2), reveals a notable absence from the annals of published scientific literature.

Despite its commercial availability from various chemical suppliers for research purposes, a thorough search of scientific databases, patent libraries, and academic journals yields no specific data on the discovery, synthetic route, or biological evaluation of this compound. This intriguing situation suggests that the compound may be a relatively new entity, with its synthesis and characterization potentially confined to proprietary, in-house databases of chemical manufacturers, or it may be a molecule whose scientific story is yet to be told in a peer-reviewed format.

While specific data for the target molecule is elusive, an understanding of its structural components—a pyrazole core with bromo, tert-butyl, and phenyl substituents—allows for a theoretical exploration of its potential synthesis and biological relevance based on established pyrazole chemistry.

General Synthetic Strategies for Trisubstituted Pyrazoles

The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established methodologies. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A plausible, though unconfirmed, synthetic pathway for this compound could be conceptualized as follows:

Figure 1. A potential synthetic route to this compound.

In this hypothetical pathway, 1-phenyl-1,3-butanedione would first react with tert-butylhydrazine to form the pyrazole ring, yielding 1-tert-butyl-5-phenyl-1H-pyrazole. Subsequent electrophilic bromination, for instance using N-bromosuccinimide (NBS), would then introduce the bromine atom at the 4-position of the pyrazole ring. It is important to emphasize that this represents a theoretical pathway, and the actual synthetic protocol may differ.

Anticipated Biological Significance

The individual substituents on the pyrazole ring of the target molecule suggest potential areas of biological activity.

  • Phenyl Group: The presence of a phenyl ring is a common feature in many biologically active pyrazole derivatives, contributing to interactions with hydrophobic pockets in target proteins.

  • Bromo Group: Halogen atoms, such as bromine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability.

  • tert-Butyl Group: The bulky tert-butyl group can influence the molecule's conformation and steric interactions with biological targets.

Numerous studies have highlighted the diverse pharmacological activities of bromo-phenyl-pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects. However, without specific experimental data for this compound, any discussion of its biological activity remains speculative.

The Path Forward: A Call for Investigation

The current lack of public information on this compound presents a unique opportunity for the research community. The synthesis, characterization, and biological evaluation of this compound could unveil novel pharmacological properties and contribute valuable knowledge to the field of medicinal chemistry.

Future research efforts should focus on:

  • De novo Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive spectroscopic and crystallographic characterization.

  • Biological Screening: A broad-based biological screening of the compound against various targets and cell lines to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear understanding of the contribution of each substituent to the observed biological activity.

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic pathway and provides predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science.

Molecular Structure

The chemical structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with a tert-butyl group, at the 4-position with a bromine atom, and at the 5-position with a phenyl group.

Molecular structure of this compound.

Proposed Synthesis

A viable two-step synthetic route to this compound is proposed, commencing with the synthesis of the precursor, 1-tert-butyl-5-phenyl-1H-pyrazole, followed by electrophilic bromination.

G cluster_0 Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole cluster_1 Step 2: Bromination A Ethyl 3-(dimethylamino)-2- (phenylcarbonyl)prop-2-enoate C 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate A->C Reflux in Ethanol, NaHCO3 B tert-Butyl hydrazine hydrochloride B->C D 1-tert-butyl-5-phenyl-1H-pyrazole C->D Hydrolysis (e.g., NaOH), then Decarboxylation (heat) E 1-tert-butyl-5-phenyl-1H-pyrazole G This compound E->G DMF, 0°C to rt F N-Bromosuccinimide (NBS) F->G

Proposed synthetic pathway for this compound.

Step 1a: Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate

A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (1.0 eq), tert-butyl hydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol is refluxed for 2 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is treated with 1.5 N HCl, and the resulting solid is filtered, dried, and purified by column chromatography on silica gel.[1]

Step 1b: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

The ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate is subjected to hydrolysis using an aqueous solution of sodium hydroxide in ethanol, followed by heating to effect decarboxylation. The reaction mixture is then neutralized, and the product is extracted with an organic solvent, dried, and purified.

Step 2: Synthesis of this compound

The precursor, 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq), is dissolved in dimethylformamide (DMF) and cooled to 0°C.[2] N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise over 20 minutes. The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature.[2] The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or trituration.[2]

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
C(CH₃)₃1.4 - 1.6 (s, 9H)30 - 32
C(CH₃)₃-60 - 62
Pyrazole C3-H7.5 - 7.7 (s, 1H)138 - 140
Pyrazole C3-148 - 150
Pyrazole C4-Br-95 - 98
Pyrazole C5-Ph-142 - 144
Phenyl C1'-130 - 132
Phenyl C2', C6'7.3 - 7.5 (m, 2H)128 - 130
Phenyl C3', C5'7.3 - 7.5 (m, 2H)128 - 130
Phenyl C4'7.3 - 7.5 (m, 1H)127 - 129

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~2970-2870Aliphatic C-H stretch (tert-butyl)
~1600, 1490, 1450C=C and C=N stretching (aromatic and pyrazole rings)
~1370C-H bend (tert-butyl)
~1070C-N stretch
~760, 690C-H out-of-plane bend (monosubstituted benzene)
~600-500C-Br stretch

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
306/308[M]⁺
291/293[M - CH₃]⁺
250/252[M - C(CH₃)₃]⁺
227[M - Br]⁺
77[C₆H₅]⁺
57[C(CH₃)₃]⁺

Analytical Workflow

The characterization of this compound involves a standard analytical workflow to confirm its structure and purity.

G A Synthesized Compound B Purification (Column Chromatography/Trituration) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E NMR (1H, 13C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Elemental Analysis D->H I Confirmed Structure and Purity E->I F->I G->I H->I

Analytical workflow for the characterization of this compound.

This comprehensive guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data offer a reliable reference for researchers working with this and related pyrazole derivatives. As with any novel compound, the experimental data should be carefully collected and analyzed to confirm the proposed structure and properties.

References

An In-depth Technical Guide on 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS Number: 1269291-10-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole, identified by the CAS number 1269291-10-2, is a substituted pyrazole derivative. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. The unique substitution pattern of a bromine atom, a tert-butyl group, and a phenyl group on the pyrazole ring of this specific compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles. The bromine atom, in particular, provides a reactive handle for various synthetic transformations, including palladium-catalyzed cross-coupling reactions.

While extensive research exists on the broader class of pyrazole derivatives, detailed public information regarding the specific biological activities, mechanisms of action, and experimental protocols for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is limited. This guide consolidates the available chemical and supplier information for this compound and provides a general overview of the synthetic and biological context of related pyrazole compounds.

Chemical Properties

The fundamental chemical properties of 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 1269291-10-2
Chemical Name 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole
Molecular Formula C₁₃H₁₅BrN₂
Molecular Weight 279.18 g/mol
Purity (Typical) 95.0%

Suppliers

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is available from several chemical suppliers, facilitating its procurement for research and development purposes. The table below lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

SupplierWebsite/Contact Information
Fluorochem--INVALID-LINK--
Shanghai Nianxing Industrial Co., Ltd.Contact information available through chemical sourcing platforms.
BOC Sciences--INVALID-LINK--
BLD Pharmatech Co., Limited--INVALID-LINK--
Ambeed--INVALID-LINK--
Doron Scientific--INVALID-LINK--

Experimental Protocols and Biological Data

As of the latest search, specific experimental protocols, detailed biological activity data, and defined signaling pathways for 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole (CAS 1269291-10-2) are not extensively documented in publicly available scientific literature, patents, or technical datasheets.

The broader class of pyrazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. These include, but are not limited to:

  • Anti-inflammatory activity: Often through the inhibition of enzymes like cyclooxygenase (COX).

  • Anticancer activity: Via various mechanisms such as kinase inhibition and induction of apoptosis.

  • Antimicrobial and Antifungal activity: Demonstrating efficacy against various pathogens.

  • Neuroprotective effects: Showing potential in models of neurodegenerative diseases.

The presence of a bromine atom on the pyrazole ring in 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole makes it a valuable building block for creating libraries of novel compounds for drug discovery. The bromine can be readily displaced or used in cross-coupling reactions to introduce diverse functional groups, allowing for the systematic exploration of structure-activity relationships.

Potential Synthetic Pathways and Logical Relationships

Given the lack of specific experimental data for the target compound, a generalized workflow for the utilization of substituted pyrazoles in drug discovery is presented below. This diagram illustrates the logical progression from a starting material like 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole to the identification of a potential drug candidate.

G Generalized Drug Discovery Workflow for Pyrazole Derivatives A Starting Material (e.g., 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole) B Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) A->B C Library of Novel Pyrazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

A generalized workflow for utilizing substituted pyrazoles in drug discovery.

4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its specific biological properties are not well-documented in the public domain, its structure is indicative of a versatile scaffold for the development of novel bioactive molecules. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of new chemical entities that can be screened for a variety of therapeutic targets. Further research is required to elucidate the specific biological activities and mechanisms of action of this particular pyrazole derivative.

Technical Guide: Solubility of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Factors Influencing the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is governed by a combination of physicochemical properties of both the solute (the pyrazole derivative) and the solvent. Key factors include:

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

  • Crystal Structure: The arrangement of molecules within the crystal lattice affects the energy required to break the lattice and dissolve the compound.[1]

  • Substituents: The nature of the functional groups attached to the pyrazole ring is a critical determinant of solubility. Lipophilic (nonpolar) groups tend to decrease aqueous solubility and increase solubility in nonpolar organic solvents, while polar groups can enhance aqueous solubility.[1]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, within the crystal lattice can lead to lower solubility as more energy is required to overcome these forces.[1]

  • pH: For pyrazole derivatives that are ionizable (possess acidic or basic functional groups), the pH of the solution can significantly impact solubility.[1] Conversion to a salt can dramatically increase aqueous solubility.[1]

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[1][2]

Common Organic Solvents for Pyrazole Derivatives

The choice of solvent for a pyrazole derivative is dependent on its overall polarity.[3] Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] For substituted pyrazoles, a range of organic solvents are commonly used during synthesis, purification, and analysis.

Solvent ClassExamplesGeneral Applicability
Alcohols Ethanol, Methanol, IsopropanolFrequently used for both reaction and recrystallization.[3]
Ketones AcetoneA common solvent for dissolving pyrazole derivatives.[2][3]
Esters Ethyl acetateOften used in extraction and chromatography.[3]
Hydrocarbons Toluene, Cyclohexane, Petroleum etherSuitable for less polar pyrazole derivatives.[3]
Chlorinated Dichloromethane (CH₂Cl₂)Used in synthesis and extraction.[4]
Nitriles AcetonitrileA polar aprotic solvent used in various reactions.[4]
Fluorinated Alcohols 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)Can improve regioselectivity in pyrazole synthesis.[5]

Experimental Protocols

The following are generalized experimental protocols for determining the solubility of a pyrazole derivative and for its purification by recrystallization.

Protocol for Determining Qualitative Solubility

This protocol provides a method for systematically determining the solubility of a compound in various solvents.

Materials:

  • Small test tubes

  • Vortex mixer or shaker

  • Graduated pipette or burette

  • The pyrazole derivative (solute)

  • A selection of organic solvents

  • Water

  • 5% NaOH solution

  • 5% NaHCO₃ solution

  • 5% HCl solution

  • Concentrated H₂SO₄

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the pyrazole derivative into a small test tube.

    • Add 0.75 mL of water in small portions, shaking vigorously after each addition.[6]

    • If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7]

  • Solubility in Aqueous Acid and Base (for water-insoluble compounds):

    • If the compound is insoluble in water, use fresh 25 mg samples to test for solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[6][7]

    • Vigorous shaking is required. Solubility in an acidic or basic solution, but not in water, indicates the presence of a basic or acidic functional group, respectively.[8]

  • Solubility in Organic Solvents:

    • In separate test tubes, place 25 mg of the pyrazole derivative.

    • Add 0.75 mL of the desired organic solvent (e.g., ethanol, acetone, toluene) in portions, shaking well after each addition.

    • Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in the above solvents, add about 25 mg of the solid to 0.5 mL of concentrated sulfuric acid in a dry test tube.[9]

    • A color change or dissolution indicates solubility.[9] This suggests the presence of a functional group that can be protonated by the strong acid, such as an alkene, alcohol, aldehyde, or ketone.[9]

Protocol for Recrystallization of a Pyrazole Derivative

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Method 1: Single-Solvent Recrystallization [3]

  • Solvent Selection: Choose a solvent in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Method 2: Mixed-Solvent Recrystallization [1][3] This method is employed when no single solvent is suitable for recrystallization.

  • Solvent Pair Selection: Choose a pair of miscible solvents. The pyrazole derivative should be very soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "poor" solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical flow for selecting a recrystallization method.

G cluster_0 Solubility Determination Workflow start Start with 25 mg of Pyrazole Derivative water Test Solubility in Water start->water is_soluble_water Soluble? water->is_soluble_water test_ph Test pH (Acidic/Basic/Neutral) is_soluble_water->test_ph Yes acid_base_test Test Solubility in 5% HCl, 5% NaOH, 5% NaHCO3 is_soluble_water->acid_base_test No end End test_ph->end is_soluble_acid_base Soluble in Acid/Base? acid_base_test->is_soluble_acid_base acidic_basic_compound Identified as Acidic or Basic Compound is_soluble_acid_base->acidic_basic_compound Yes organic_solvent_test Test Solubility in Organic Solvents is_soluble_acid_base->organic_solvent_test No acidic_basic_compound->end conc_acid_test Test Solubility in Conc. H2SO4 organic_solvent_test->conc_acid_test conc_acid_test->end

Caption: Workflow for determining the solubility of a pyrazole derivative.

G cluster_1 Recrystallization Method Selection start Start with Crude Pyrazole Derivative find_solvent Find a single solvent where solubility is high when hot and low when cold start->find_solvent solvent_found Suitable single solvent found? find_solvent->solvent_found single_solvent Use Single-Solvent Recrystallization solvent_found->single_solvent Yes find_pair Find a miscible solvent pair ('good' and 'poor' solvents) solvent_found->find_pair No end Purified Compound single_solvent->end pair_found Suitable pair found? find_pair->pair_found mixed_solvent Use Mixed-Solvent Recrystallization pair_found->mixed_solvent Yes other_methods Consider other purification methods (e.g., chromatography) pair_found->other_methods No mixed_solvent->end other_methods->end

Caption: Decision tree for selecting a recrystallization method.

References

A Technical Guide to the Biological Activities of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][3]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4][5] These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[6]

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[7] Several pyrazole-containing compounds have been identified as potent CDK inhibitors. For instance, compound 29 (a pyrazolo[1,5-a]pyrimidine) showed significant cytotoxic activity against various cancer cell lines, with IC50 values of 17.12 µM (MCF7), 10.05 µM (HepG2), 29.95 µM (A549), and 25.24 µM (Caco2).[1] Another pyrazole derivative, AT7519 , is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[7]

Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have also been shown to target RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[1] Compound 50 , a fused pyrazole derivative, demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 µM and 0.23 µM, respectively, and displayed excellent cytotoxicity against HepG2 cells (IC50 = 0.71 µM).[1] Similarly, compound 27 showed 78% inhibition of VEGFR-2 with an IC50 of 828.23 nM.[1]

Other Kinases: The versatility of the pyrazole scaffold allows for the targeting of a wide range of other kinases, including:

  • PI3K/Akt Pathway: Compound 43 was identified as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM.[1]

  • JAK/STAT Pathway: Ruxolitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2.[6]

  • Aurora Kinases: Compound 8 is a dual inhibitor of Aurora A/B kinases with IC50 values of 35 and 75 nM, respectively.[4]

  • BCR-ABL: Asciminib (ABL-001) is a non-ATP competitive inhibitor of Bcr-Abl kinase with a Kd value of 0.5–0.8 nM.[4]

CDK_Inhibition_by_Pyrazoles Mitogenic Signals Mitogenic Signals Cyclin D/CDK4/6 Cyclin D/CDK4/6 Mitogenic Signals->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F p-Rb->E2F releases G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription activates Cyclin E/CDK2 Cyclin E/CDK2 G1/S Phase Gene Transcription->Cyclin E/CDK2 S Phase S Phase Cyclin E/CDK2->S Phase initiates Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->Cyclin D/CDK4/6 Pyrazole CDK Inhibitor->Cyclin E/CDK2

Inhibition of the CDK/Rb signaling pathway by pyrazole compounds.

JAK_STAT_Inhibition_by_Pyrazoles Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT Dimerized p-STAT Dimerized p-STAT p-STAT->Dimerized p-STAT dimerizes Nucleus Nucleus Dimerized p-STAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor->JAK

Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.
Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyrazoles can induce cancer cell death through other mechanisms:

  • DNA Interaction: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription. Compound 59 exhibited high anticancer activity with an IC50 value of 2 µM against HepG2 cells, which was lower than that of cisplatin (IC50 = 5.5 µM), and demonstrated superior DNA binding affinity.[1]

  • Tubulin Polymerization Inhibition: Certain pyrazoles can interact with the microtubular cytoskeleton, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8] Compound 12d was shown to bind to tubulin dimers, causing disassembly of microtubules.[8]

  • Induction of Apoptosis: Many active pyrazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted pyrazole compounds against various human cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
29 CDK2 inhibitorMCF717.12[1]
HepG210.05[1]
A54929.95[1]
Caco225.24[1]
50 Dual EGFR/VEGFR-2 inhibitorHepG20.71[1]
43 PI3 kinase inhibitorMCF70.25[1]
59 DNA bindingHepG22[1]
KA5 Not specifiedHepG28.5[9]
161b Not specifiedA-5493.22[2]
Ferrocene-pyrazole hybrid 47c Not specifiedHCT-1163.12[3]
17b Not specifiedA5493.46 (µg/mL)[3]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory properties, with the most notable example being the FDA-approved drug Celecoxib, a selective COX-2 inhibitor.[10][11]

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.[11]

A novel pyrazole derivative, FR140423 , was found to be 150 times more selective for COX-2 than COX-1.[13] Another compound, 132b , showed potent COX-2 inhibition with an IC50 value of 3.5 nM.[2]

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Selective Pyrazole Inhibitor Selective Pyrazole Inhibitor Selective Pyrazole Inhibitor->COX-2 (inducible)

Selective inhibition of COX-2 by pyrazole compounds.
Other Anti-inflammatory Mechanisms

In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of 5-lipoxygenase (5-LOX) and scavenging of reactive oxygen species (ROS).[11][12]

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activity of selected substituted pyrazole compounds.

Compound IDAssayActivityReference
FR140423 Recombinant human COX enzyme assay150-fold more selective for COX-2 over COX-1[13]
132b COX-2 inhibitionIC50 = 3.5 nM[2]
151a Carrageenan-induced rat paw edema62% edema inhibition[2]
151b Carrageenan-induced rat paw edema71% edema inhibition[2]
151c Carrageenan-induced rat paw edema65% edema inhibition[2]
Compound 4 In vivo anti-inflammatory activityBetter activity than Diclofenac sodium[14]
3-(trifluoromethyl)-5-arylpyrazole COX-2 inhibitionIC50 = 0.02 µM[11]
COX-1 inhibitionIC50 = 4.5 µM[11]

Antimicrobial Activity

Substituted pyrazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[15][16]

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of novel pyrazole derivatives with promising antibacterial and antifungal activities.[10][14] For example, compound 3 was highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[14] In terms of antifungal activity, compound 2 was highly active against Aspergillus niger with an MIC of 1 µg/mL.[14] Another study found that hydrazone 21a displayed potent antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively.[17]

Quantitative Data on Antimicrobial Activity

The table below summarizes the antimicrobial activity of selected substituted pyrazole compounds.

Compound IDOrganismMIC (µg/mL)Reference
3 Escherichia coli0.25[14]
4 Streptococcus epidermidis0.25[14]
2 Aspergillus niger1[14]
21a Bacteria62.5 - 125[17]
Fungi2.9 - 7.8[17]
7b Various bacteriaActive[15]
8b Various bacteriaActive[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted pyrazole compounds.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[18][19]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[18]

  • DMSO (for formazan solubilization)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[18]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with pyrazole compounds (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
In Vitro COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[20]

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Substituted pyrazole compound stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compounds in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2) as a positive control. b. Add the diluted COX-1 or COX-2 enzyme to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.

  • Measurement: Immediately begin measuring the absorbance at 590 nm over a set period. The rate of increase in absorbance is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Disk Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disk.

Materials:

  • Sterile filter paper disks

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Microbial cultures (bacteria or fungi)

  • Substituted pyrazole compound stock solution

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of an agar plate.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, apply positive and negative control disks.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

Substituted pyrazole compounds represent a highly versatile and pharmacologically significant class of molecules with a wide spectrum of biological activities. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with the potential for diverse structural modifications, ensures their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, facilitating the evaluation and advancement of novel pyrazole-based therapeutics.

References

Initial Biological Screening of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach to the initial biological screening of the novel synthetic compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a framework for conducting preliminary in vitro assays to determine the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this specific molecule. Detailed experimental protocols, data presentation templates, and workflow visualizations are included to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[6] Its versatility allows for diverse substitutions, leading to a wide range of biological activities.[5] The subject of this guide, this compound, is a synthetic pyrazole derivative. The presence of a bromine atom offers a site for further chemical modification, while the tert-butyl and phenyl groups contribute to the molecule's lipophilicity and potential for specific biological interactions.[1] An initial biological screening is essential to identify any significant bioactivity and to guide further investigation. This guide proposes a tiered screening approach, beginning with broad cytotoxicity assays, followed by more specific antimicrobial and enzyme inhibition studies.

Proposed Initial Screening Cascade

A logical and efficient screening cascade is crucial for the early-stage evaluation of a novel compound. The proposed workflow for this compound is as follows:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Activity cluster_2 Phase 3: Target-Based Screening A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) against Cancer and Normal Cell Lines A->B C Data Analysis: Calculate IC50 Values B->C D Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) C->D If cytotoxic E Agar Disc Diffusion Assay (Fungal Strains) C->E If cytotoxic G Enzyme Inhibition Assays (e.g., Kinase, Protease) C->G If selectively cytotoxic F Determine MIC & Zone of Inhibition D->F E->F H Determine IC50 or % Inhibition G->H

Caption: Proposed experimental workflow for the initial biological screening of this compound.

Data Presentation

Clear and concise data presentation is paramount for the interpretation of screening results. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) ± SD*
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical CancerData to be determined
HEK293Normal KidneyData to be determined
Positive Control (e.g., Doxorubicin)
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical CancerData to be determined
HEK293Normal KidneyData to be determined

*IC50 (half-maximal inhibitory concentration) values are typically determined from dose-response curves after 48 or 72 hours of treatment. Data should be presented as the mean ± standard deviation of at least three independent experiments.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)*Zone of Inhibition (mm) ± SD**
Staphylococcus aureusGram-positive BacteriaData to be determinedData to be determined
Escherichia coliGram-negative BacteriaData to be determinedData to be determined
Candida albicansFungalData to be determinedData to be determined
Positive Control (e.g., Ciprofloxacin, Fluconazole)
Staphylococcus aureusGram-positive BacteriaData to be determinedData to be determined
Escherichia coliGram-negative BacteriaData to be determinedData to be determined
Candida albicansFungalData to be determinedData to be determined

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism. **Zone of inhibition is measured in an agar disc diffusion assay.

Table 3: Enzyme Inhibition Profile of this compound

Enzyme TargetEnzyme Class% Inhibition at 10 µMIC50 (µM) ± SD
Cyclooxygenase-2 (COX-2)OxidoreductaseData to be determinedData to be determined
Tyrosine Kinase (e.g., EGFR)TransferaseData to be determinedData to be determined
Positive Control (e.g., Celecoxib, Gefitinib)
Cyclooxygenase-2 (COX-2)OxidoreductaseData to be determinedData to be determined
Tyrosine Kinase (e.g., EGFR)TransferaseData to be determinedData to be determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Screening (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well plates.

  • Test compound stock solution.

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[11][12][13]

Materials:

  • Purified target enzyme.

  • Specific substrate for the enzyme.

  • Assay buffer.

  • Test compound stock solution.

  • Positive control inhibitor.

  • 96-well plates (UV-transparent or opaque, depending on the detection method).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Allow to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of pyrazole derivatives, this compound could potentially interfere with several key signaling pathways.

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Anti-inflammatory Mechanisms A Growth Factor Receptor (e.g., EGFR) B Kinase Cascade (e.g., MAPK/ERK) A->B C Transcription Factors (e.g., AP-1) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 4-bromo-1-tert-butyl- 5-phenyl-1H-pyrazole E->B Inhibition F Pro-inflammatory Stimuli G COX-2 Enzyme F->G H Prostaglandins G->H I Inflammation H->I J 4-bromo-1-tert-butyl- 5-phenyl-1H-pyrazole J->G Inhibition

Caption: Potential signaling pathways that could be targeted by this compound.

Conclusion

The initial biological screening of this compound, as outlined in this guide, provides a systematic and comprehensive approach to evaluating its therapeutic potential. By employing a cascade of in vitro assays, researchers can efficiently identify and characterize the cytotoxic, antimicrobial, and enzyme-inhibitory properties of this novel compound. The data generated from these initial studies will be crucial for making informed decisions about its progression into further preclinical development.

References

Theoretical and Computational Approaches to 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific compound, 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, represents a potentially valuable molecule for further investigation. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside representative experimental protocols for its synthesis and characterization based on closely related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental and computational data for this compound is not extensively available in the current literature, this guide leverages established methods and data from analogous pyrazole derivatives to provide a foundational understanding and a roadmap for future research.

Molecular Structure and Properties

The core structure of this compound features a central pyrazole ring substituted with a bromine atom at the 4-position, a tert-butyl group at the N1-position, and a phenyl group at the 5-position. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometric and electronic properties of such molecules.

Computational Analysis: A Representative Workflow

A typical computational workflow for analyzing pyrazole derivatives involves several key steps.

Computational Workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy electronic_prop Electronic Properties Analysis (HOMO, LUMO, ESP) geom_opt->electronic_prop docking_prep Ligand and Receptor Preparation geom_opt->docking_prep docking Molecular Docking (e.g., AutoDock Vina) docking_prep->docking analysis Analysis of Results docking->analysis

Caption: A general workflow for the computational analysis of pyrazole derivatives.

Data Presentation: Representative Computational Data

The following tables summarize typical quantitative data obtained from DFT calculations for pyrazole derivatives similar to the target compound. These values serve as a reference for what can be expected from a computational analysis of this compound.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles)

ParameterTypical Value (Å)ParameterTypical Value (°)
N1-N21.35 - 1.38N2-N1-C5110 - 112
N1-C51.38 - 1.41N1-C5-C4105 - 107
C3-C41.39 - 1.42C3-C4-C5108 - 110
C4-C51.40 - 1.44C4-C3-N2110 - 112
C4-Br1.88 - 1.92C3-N2-N1105 - 107

Table 2: Representative Electronic Properties

PropertyTypical Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-1.5 to -2.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment2.0 to 4.0 Debye

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for similar pyrazole derivatives.

Synthesis: A General Protocol

A common method for synthesizing 1,5-diarylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a brominated 1-phenyl-1,3-dione with tert-butylhydrazine.

Synthesis Workflow reagents Reactants: - Brominated 1-phenyl-1,3-dione - tert-butylhydrazine reaction Condensation Reaction (e.g., in Ethanol, reflux) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-bromo-1-tert-butyl- 5-phenyl-1H-pyrazole purification->product

Caption: A generalized synthetic workflow for 1,5-disubstituted pyrazoles.

Detailed Methodology:

  • Reaction Setup: To a solution of the appropriate brominated 1-phenyl-1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add tert-butylhydrazine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the tert-butyl, phenyl, and pyrazole protons and carbons, and to establish the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the compound and confirm its elemental composition.

Potential Biological Activity and Signaling Pathways

Based on studies of structurally related 1,5-diarylpyrazoles, this compound may exhibit anticancer properties.[1][2] Many pyrazole derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A plausible mechanism of action could involve the inhibition of kinases such as Epidermal Growth Factor Receptor (EGFR) or c-Jun N-terminal kinase (JNK), leading to the downstream inhibition of cell proliferation and induction of apoptosis.

Signaling Pathway pyrazole 4-bromo-1-tert-butyl- 5-phenyl-1H-pyrazole kinase Protein Kinase (e.g., EGFR, JNK) pyrazole->kinase Inhibition downstream Downstream Signaling (e.g., MAPK pathway) kinase->downstream Activation proliferation Cell Proliferation downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of action.

This technical guide outlines the key theoretical and computational methodologies, along with representative experimental protocols, for the study of this compound. While specific data for this molecule is pending further research, the information presented, based on analogous compounds, provides a solid framework for its synthesis, characterization, and in-silico analysis. The potential of this compound as a kinase inhibitor warrants further investigation for its application in drug discovery, particularly in the development of novel anticancer agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals.[2][3] The pyrazole scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of pyrazole derivatives, such as 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, through Suzuki coupling allows for the creation of diverse molecular libraries crucial for drug discovery and development.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established and robust protocols for structurally similar 4-bromopyrazoles and other heteroaryl bromides.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][2]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including catalyst, base, and solvent, may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from established methods for the Suzuki coupling of 4-bromopyrazole derivatives.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (1-5 mol%), and the base (Na₂CO₃ or K₂CO₃, 2.0-2.5 equiv).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the reaction vessel.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture (e.g., DMF/water or dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 10-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various 4-bromopyrazoles and other heteroaryl bromides, which can serve as a starting point for optimizing the reaction of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromopyrazole derivativePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90685-95[5]
24-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃ (1.5)KFDioxane1001282[6]
34-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)KFDioxane1001274[6]
44-BromoacetophenonePhenylboronic acidPd-complex (cat.)KOHH₂O100196[7]
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801285[8]

Mandatory Visualization

Below are diagrams illustrating the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_R_R R-Pd(II)L₂-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed functionalization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, providing researchers with the necessary information to introduce diverse functionalities at the C4 position of the pyrazole core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90686[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90681[1]
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90661[1]
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90675[1]
5Phenylboronic acid(IPr)Pd(cinnamyl)Cl (2)K₂CO₃ (2)THF1101597[2]

Yields are based on reactions with 4-bromo-1H-pyrazole and are expected to be similar for the 1-tert-butyl-5-phenyl analogue.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for 4-bromopyrazoles.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water (4:1 ratio) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-tert-butyl-5-phenyl-1H-pyrazole.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ Inert Establish Inert Atmosphere (Argon) Start->Inert Solvent Add Degassed 1,4-Dioxane/H₂O Inert->Solvent Heat Heat at 90°C for 6h Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute with EtOAc, Wash with Brine Cool->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End Final Product

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to various alkynyl-substituted pyrazoles.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(OAc)₂ (5)SPhos (10)Et₃N (3)MeCN11012High[3]
2TrimethylsilylacetylenePd(OAc)₂ (5)XPhos (10)Et₃N (3)MeCN11012High[3]
3Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt297[4][5]
41-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt295[4][5]

Yields in entries 1 and 2 are qualitative ("High") from optimization studies on a related pyrazole.[3] Entries 3 and 4 are for a general room-temperature protocol for aryl bromides.[4][5]

Experimental Protocol: Room-Temperature, Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the copper-free Sonogashira reaction of aryl bromides.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube, add this compound and the palladium precatalyst.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add DMSO, the terminal alkyne, and TMP via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - this compound - Pd Precatalyst Inert Establish Inert Atmosphere (Argon) Start->Inert Additives Add DMSO, Alkyne, and TMP Inert->Additives Stir Stir at RT for 2-4h Additives->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc, Wash with Brine Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End Final Product

Caption: Workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of N-functionalized pyrazoles.

Data Presentation: Buchwald-Hartwig Amination with Various Amines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.1760[6][7]
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.1767[6][7]
3PyrrolidinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.177[6][7]
4AdamantylaminePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.1790[8]
5AnilinePd(dba)₂ (10)tBuDavePhos (20)tBuOK (2.0)Xylene160 (MW)0.1785[8]

Yields are reported for the N-trityl protected pyrazole and serve as a guide for the reactivity of the 1-tert-butyl analogue under these conditions.[6][7][8]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of 4-halo-1H-1-tritylpyrazoles.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0 equiv)

  • Pd(dba)₂ (10 mol%)

  • tBuDavePhos (20 mol%)

  • Potassium tert-butoxide (tBuOK) (2.0 equiv)

  • Xylene

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, Pd(dba)₂, tBuDavePhos, and tBuOK.

  • Add xylene and the corresponding amine to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 160 °C for 10 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Logical Relationships

Buchwald_Hartwig_Logic cluster_reactants Reactants & Catalysts cluster_outcomes Reaction Outcomes Pyrazole 4-Bromo-1-tert-butyl- 5-phenyl-1H-pyrazole Reaction C-N Coupling (Microwave, 160°C) Pyrazole->Reaction Amine Amine Substrate Amine->Reaction Catalyst Pd(dba)₂ / tBuDavePhos Catalyst->Reaction Base tBuOK Base->Reaction HighYield High Yield Reaction->HighYield Aromatic or Bulky Amines (No β-Hydrogens) LowYield Low Yield Reaction->LowYield Alkylamines with β-Hydrogens Adamantylamine Adamantylamine HighYield->Adamantylamine Aniline Aniline HighYield->Aniline Pyrrolidine Pyrrolidine LowYield->Pyrrolidine

Caption: Logical relationships in Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the coupling of the bromo-pyrazole with alkenes, leading to the formation of vinyl-substituted pyrazoles.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)AdditiveSolventTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA (1.5)NaBrBall-millingrtGood to Excellent
2StyrenePd(OAc)₂ (5)PPh₃ (10)TEA (1.5)NaBrBall-millingrtGood to Excellent

Yields are qualitative ("Good to Excellent") based on a mechanochemical Heck coupling of 3-bromoindazoles.[9]

Experimental Protocol: Mechanochemical Heck Reaction

This protocol is adapted from a procedure for the Heck coupling of 3-bromoindazoles under ball-milling conditions.[9]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (TEA) (1.5 equiv)

  • NaBr (catalytic)

  • Stainless-steel milling jar and balls

Procedure:

  • To a stainless-steel milling jar, add this compound, Pd(OAc)₂, PPh₃, NaBr, and the stainless-steel balls.

  • Add the alkene and triethylamine to the jar.

  • Seal the jar and perform the ball-milling at a specified frequency for the required duration (optimization may be necessary).

  • After the reaction, extract the contents of the jar with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualization: Heck Reaction Experimental Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants in Milling Jar: - this compound - Alkene - Pd(OAc)₂ / PPh₃ - TEA, NaBr Mill Ball-Milling (Room Temp) Start->Mill Extract Extract with EtOAc Mill->Extract Filter Filter and Concentrate Extract->Filter Purify Column Chromatography Filter->Purify End End Purify->End Final Product

Caption: Workflow for the mechanochemical Heck reaction.

References

Application Notes and Protocols for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its versatile structure allows for substitution at various positions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[2][3] The compound 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole incorporates several key structural features that make it an attractive starting point for drug discovery and development. The presence of a bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the bulky tert-butyl group at the 1-position can influence selectivity and pharmacokinetic properties. The phenyl group at the 5-position is a common feature in many bioactive diarylpyrazole derivatives.[1]

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of this and similar pyrazole derivatives are also presented.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the activities of analogous compounds suggest its potential in several therapeutic areas:

  • Anticancer Activity: Diarylpyrazole derivatives are well-known for their anticancer properties.[4][5] Compounds with similar substitution patterns have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action for many pyrazole-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[7] By targeting specific kinases involved in signaling pathways that are dysregulated in diseases like cancer and inflammatory disorders, pyrazole derivatives can exert potent therapeutic effects.

Data Presentation: Biological Activities of Analogous Pyrazole Derivatives

The following table summarizes the biological activities of pyrazole derivatives structurally related to this compound. This data provides insights into the potential potency and selectivity of the target compound and its derivatives.

Compound IDStructureTarget/AssayIC50/ActivityReference
Analog 1 1-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-pyrazole-3-carbonitrileCOX-2 Inhibition (in vitro)IC50 = 0.24 µM[7]
Adjuvant-induced arthritis (in vivo)ED50 = 0.030 mg/kg[7]
Analog 2 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b)Bcl-2 InhibitionHigh binding affinity[4]
Cytotoxicity vs. MCF-7 cellsIC50 = 3.9-35.5 µM[4]
Analog 3 Pyrazole-based compound (Afuresertib)Akt1 Kinase InhibitionKi = 0.08 nM[1]
Cytotoxicity vs. HCT116 cellsIC50 = 0.95 µM[1]
Analog 4 Pyrazole-based compound (AT7519)CDK1/CDK2 Kinase InhibitionPotent inhibitor[2]
Analog 5 1,5-diaryl pyrazole (Compound T5 with 4-bromo substitution)COX-2 Inhibition (in vitro)IC50 = 0.781 µM[8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 1,5-diaryl-4-bromopyrazoles can be adapted for the target compound. The synthesis typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by bromination.

Materials:

  • 1-phenyl-3-tert-butyl-1,3-propanedione

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Appropriate bases (e.g., sodium acetate)

Procedure:

  • Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole: A mixture of 1-phenyl-3-tert-butyl-1,3-propanedione and hydrazine hydrate in a suitable solvent like ethanol is refluxed in the presence of a weak acid or base catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

  • Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole: The synthesized pyrazole is dissolved in a suitable solvent such as dichloromethane. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against a specific protein kinase.[1]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Assay Setup: Add the test compound at various concentrations, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase-specific substrate.

  • Incubation: Incubate the reaction at a controlled temperature for a specific period.

  • Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for Evaluating Pyrazole Derivatives cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis and Lead Identification Synthesis Synthesis of this compound Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Kinase Kinase Inhibition Assays Purification->Kinase AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->AntiInflammatory IC50 IC50 Determination Anticancer->IC50 Kinase->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis and evaluation of pyrazole derivatives.

CDK_Pathway Simplified CDK/Rb Signaling Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 activates pRb pRb (Inactive) CyclinD_CDK46->pRb phosphorylates Rb_E2F Rb-E2F Complex E2F E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle activates transcription for Rb_E2F->E2F releases Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits

References

Application Notes and Protocols for the Derivatization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols detailed below focus on two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. These methods allow for the introduction of a wide array of substituents at the 4-position of the pyrazole core, enabling a thorough exploration of the chemical space to optimize biological activity.

Introduction to the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive template for the design of novel therapeutic agents. The 1-tert-butyl-5-phenyl-1H-pyrazole core offers a specific substitution pattern with a bulky tert-butyl group at the N1 position, which can influence the compound's pharmacokinetic properties and a phenyl group at the C5 position that can be involved in crucial binding interactions with biological targets. The bromine atom at the C4 position serves as a convenient handle for a variety of transition-metal-catalyzed cross-coupling reactions, making it an ideal starting point for the generation of diverse compound libraries for SAR studies.

Derivatization Strategies for SAR Studies

The primary goal of derivatizing the this compound scaffold is to systematically probe the impact of different functional groups at the 4-position on the biological activity of the resulting molecules. This allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.

SAR_Strategy Start This compound Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Aryl 4-Aryl Derivatives Suzuki->Aryl Heteroaryl 4-Heteroaryl Derivatives Suzuki->Heteroaryl Alkenyl 4-Alkenyl Derivatives Suzuki->Alkenyl Amino 4-Amino Derivatives Buchwald->Amino Amido 4-Amido Derivatives Buchwald->Amido

Caption: Derivatization strategies for SAR studies.

Experimental Protocols

The following protocols are generalized methods for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar brominated pyrazole systems and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes the palladium-catalyzed coupling of the starting material with a variety of aryl and heteroaryl boronic acids to generate 4-aryl- and 4-heteroaryl-1-tert-butyl-5-phenyl-1H-pyrazoles.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 4-bromo-pyrazole, boronic acid, base, and solvent inert Degas the reaction mixture (e.g., with Argon or Nitrogen) reagents->inert catalyst Add Palladium catalyst and ligand inert->catalyst heat Heat the reaction mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify by column chromatography extract->purify Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 4-bromo-pyrazole, amine, base, and solvent inert Degas the reaction mixture (e.g., with Argon or Nitrogen) reagents->inert catalyst Add Palladium pre-catalyst and ligand inert->catalyst heat Heat the reaction mixture (e.g., 80-110 °C) catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter through celite cool->filter extract Aqueous work-up and extraction filter->extract purify Purify by column chromatography extract->purify

Application Notes and Protocols for the Laboratory Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole and its analogs. This class of compounds holds significant potential in medicinal chemistry, with pyrazole scaffolds being central to a wide range of biologically active molecules, including inhibitors of key signaling pathways. The protocols outlined below detail a reliable synthetic route, from the initial construction of the pyrazole core to subsequent functionalization for the creation of diverse analog libraries.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The this compound scaffold serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The bromine atom at the C4 position provides a convenient handle for introducing various substituents, making it a valuable building block for generating compound libraries for high-throughput screening.

Synthetic Strategy

The synthesis of this compound analogs can be efficiently achieved through a three-step process:

  • Pyrazole Core Synthesis: Construction of the 1-tert-butyl-5-phenyl-1H-pyrazole core via a cyclocondensation reaction.

  • Bromination: Regioselective bromination of the pyrazole core at the C4 position using N-bromosuccinimide (NBS).

  • Diversification via Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of the 4-bromo-pyrazole intermediate with various arylboronic acids to generate a library of analogs.

This modular approach allows for the facile generation of a diverse set of analogs with modifications at the C4 position of the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

This protocol is adapted from the synthesis of a structurally related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.[3]

Materials:

  • 1-Phenyl-1,3-butanedione

  • tert-Butylhydrazine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • 1.5 N Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-phenyl-1,3-butanedione (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add 1.5 N HCl and stir.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1-tert-butyl-5-phenyl-1H-pyrazole as a solid.

Table 1: Representative Quantitative Data for the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

ParameterValue
Yield 75-85%
Melting Point 68-72 °C
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (s, 1H), 7.45-7.30 (m, 5H), 6.30 (s, 1H), 1.70 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 142.1, 139.8, 133.2, 129.0, 128.5, 128.1, 107.5, 61.8, 30.1
Protocol 2: Synthesis of this compound

This protocol employs N-bromosuccinimide (NBS) for the regioselective bromination of the pyrazole ring.[4][5]

Materials:

  • 1-tert-butyl-5-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield this compound.

Table 2: Representative Quantitative Data for the Synthesis of this compound

ParameterValue
Yield 80-90%
Melting Point 95-99 °C
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.35 (m, 5H), 7.40 (s, 1H), 1.65 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 143.5, 141.2, 132.5, 129.3, 128.8, 128.3, 93.7, 62.5, 30.0
Protocol 3: Synthesis of 4-Aryl-1-tert-butyl-5-phenyl-1H-pyrazole Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-tert-butyl-5-phenyl-1H-pyrazole analog.

Table 3: Representative Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

AnalogArylboronic AcidYield (%)Melting Point (°C)
4a 4-Methoxyphenylboronic acid78121-125
4b 3-Fluorophenylboronic acid72115-119
4c 4-Cyanophenylboronic acid68145-149
4d Thiophene-2-boronic acid75108-112

Visualizations

Experimental Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Diversification start 1-Phenyl-1,3-butanedione + tert-Butylhydrazine HCl reaction1 Cyclocondensation (Ethanol, Reflux) start->reaction1 product1 1-tert-butyl-5-phenyl-1H-pyrazole reaction1->product1 reagent2 NBS (Acetonitrile, RT) product1->reagent2 product2 This compound reagent2->product2 reagent3 Arylboronic Acid (Pd(OAc)₂, PPh₃, K₂CO₃) product2->reagent3 product3 4-Aryl-1-tert-butyl-5-phenyl-1H-pyrazole Analogs reagent3->product3

Caption: Overall synthetic workflow for the preparation of this compound analogs.

Potential Signaling Pathway Inhibition

Substituted pyrazoles are known to inhibit various protein kinases involved in cellular signaling. The p38 MAPK and VEGFR-2 signaling pathways are plausible targets for this class of compounds, playing crucial roles in inflammation and angiogenesis, respectively.[9][10][11]

G cluster_p38 p38 MAPK Pathway cluster_vegfr VEGFR-2 Pathway stress Stress Stimuli (e.g., Cytokines, UV) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 tf Transcription Factors (e.g., ATF2, MEF2C) p38->tf response1 Inflammation, Apoptosis tf->response1 vegf VEGF vegfr VEGFR-2 vegf->vegfr plc PLCγ vegfr->plc pi3k PI3K/Akt vegfr->pi3k response2 Angiogenesis, Cell Survival plc->response2 pi3k->response2 inhibitor 4-bromo-1-tert-butyl-5-phenyl -1H-pyrazole Analogs inhibitor->p38 inhibitor->vegfr

Caption: Potential inhibition of p38 MAPK and VEGFR-2 signaling pathways by pyrazole analogs.

Conclusion

The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of this compound and a diverse range of its C4-aryl analogs. The straightforward nature of these procedures, coupled with the potential for broad functionalization, makes this synthetic strategy highly valuable for researchers in medicinal chemistry and drug discovery. The resulting compound libraries can be effectively utilized to explore SAR and identify novel therapeutic agents targeting key signaling pathways implicated in various diseases.

References

Application Notes and Protocols for the Purification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a key intermediate in various research and development applications. The following methods have been compiled based on established techniques for the purification of substituted pyrazole derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for subsequent synthetic steps and biological assays. This guide outlines three primary purification techniques: column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the impurity profile, the required purity level, and the scale of the purification. The following table summarizes typical parameters and expected outcomes for each technique.

Purification TechniqueStationary/Solid PhaseMobile Phase/Solvent SystemTypical PurityExpected YieldThroughput
Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate gradient>95%60-90%Low to Medium
Deactivated Silica GelDichloromethane/Methanol>95%60-90%Low to Medium
Reverse Phase C18 SilicaAcetonitrile/Water gradient>98%50-80%Low to Medium
Recrystallization Crystalline SolidEthanol/Water>99%40-80%Medium to High
Crystalline SolidHexane/Ethyl Acetate>99%40-80%Medium to High
Preparative HPLC Reverse Phase C18Acetonitrile/Water with Formic Acid>99.5%30-70%Low

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the described purification techniques.

G cluster_0 Column Chromatography Workflow A Crude Product Adsorption B Column Packing A->B Dry or Wet Loading C Elution with Solvent Gradient B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Pure Compound G->H

Caption: General workflow for purification by column chromatography.

G cluster_1 Recrystallization Workflow I Dissolution in Minimum Hot Solvent J Hot Filtration (optional) I->J K Slow Cooling to Room Temp. J->K L Further Cooling (Ice Bath) K->L M Crystal Collection (Filtration) L->M N Washing with Cold Solvent M->N O Drying of Crystals N->O P Pure Crystalline Product O->P

Caption: General workflow for purification by recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is suitable for purifying the target compound from less polar and some moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).[1] The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Note on Basic Pyrazoles: For pyrazole compounds that may be basic and prone to tailing on silica gel, the silica can be deactivated by adding 1% triethylamine to the eluent system.[2]

Protocol 2: Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists. If the turbidity disappears upon adding a few more drops of hot ethanol, this indicates a suitable mixed solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid.[2]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.[4] Subsequently, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Troubleshooting: If the compound "oils out," redissolve it by heating and adding more of the primary solvent (ethanol) before attempting to cool again at a slower rate.[3]

Protocol 3: Preparative Reverse-Phase HPLC

This method is ideal for achieving very high purity or for separating closely related impurities. The scalability of this method is generally lower than that of column chromatography or recrystallization.[5]

Materials:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[5]

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A typical starting point is a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Injection and Separation: Inject the sample onto the preparative C18 column and run the preparative HPLC method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions. For volatile mobile phases, the solvent can be removed using a rotary evaporator. For aqueous mobile phases, lyophilization (freeze-drying) is often preferred to obtain the final product.

Concluding Remarks

The choice of purification technique for this compound should be guided by the specific requirements of the research or development project. For moderate quantities and good purity, column chromatography is a versatile option. For achieving high crystalline purity on a larger scale, recrystallization is often the most efficient method. When the highest possible purity is required, particularly for analytical standards or late-stage drug development, preparative HPLC is the preferred technique. It is often beneficial to use a combination of these techniques, for instance, an initial purification by column chromatography followed by a final polishing step using recrystallization.

References

Application Notes and Protocols for the Quantification of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate quantification of this compound is crucial for quality control, process optimization, and various stages of drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[1][2] It offers high sensitivity and selectivity, making it suitable for identifying and quantifying the target analyte in complex mixtures.

Data Presentation: GC-MS Quantitative Data

ParameterResult
Retention Time (RT)To be determined
Target Ion (m/z)To be determined from mass spectrum
Qualifier Ion 1 (m/z)To be determined from mass spectrum
Qualifier Ion 2 (m/z)To be determined from mass spectrum
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a 10 mL volumetric flask.[1]

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

  • If necessary, perform a serial dilution to bring the concentration within the calibration range.

  • Spike the final solution with an appropriate internal standard (e.g., a structurally similar compound not present in the sample) at a known concentration.

2. GC-MS Instrumentation and Conditions: [1]

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 split ratio, to be optimized).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The fragmentation pattern of pyrazoles can be complex and should be carefully analyzed.[2]

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Spike Spike with Internal Standard Dilute->Spike Inject Inject Sample Spike->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. A reverse-phase HPLC method can be developed for the quantification of this compound.[3]

Data Presentation: HPLC Quantitative Data

ParameterResult
Retention Time (RT)To be determined
Wavelength (λmax)To be determined from UV-Vis spectrum
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) and dilute to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions: [3]

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The use of a buffer like phosphoric acid or formic acid may be necessary to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by running a UV-Vis scan of the analyte (a starting wavelength could be 254 nm).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Create an external standard calibration curve by plotting the peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow Start Start Prep Sample Preparation (Weigh, Dissolve, Filter) Start->Prep Inject Inject into HPLC Prep->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Process Data Processing (Peak Integration, Calibration) Detect->Process Quantify Quantification Process->Quantify End End Quantify->End

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[4][5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

Data Presentation: qNMR Quantitative Data

ParameterResult
Analyte Signal (ppm)To be determined
Internal Standard Signal (ppm)To be determined
Purity (mass fraction, %)To be determined
Uncertainty (%)To be determined

Experimental Protocol: qNMR

1. Sample Preparation: [4]

  • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube using a microbalance.

  • The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals, be chemically inert, and soluble in the chosen deuterated solvent.[7]

  • Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

2. NMR Data Acquisition: [8]

  • NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Shimming: Perform careful shimming to obtain sharp and symmetrical peaks.[7]

3. Data Processing and Analysis:

  • Apply a Fourier transform to the free induction decay (FID).

  • Perform phase and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Input Parameters cluster_calc Calculation Steps I_analyte Analyte Integral (I_analyte) Ratio_I_N Calculate (I/N) Ratios I_analyte->Ratio_I_N N_analyte Analyte Protons (N_analyte) N_analyte->Ratio_I_N MW_analyte Analyte MW (MW_analyte) Ratio_m_MW Calculate (m/MW) Ratios MW_analyte->Ratio_m_MW m_analyte Analyte Mass (m_analyte) m_analyte->Ratio_m_MW I_IS IS Integral (I_IS) I_IS->Ratio_I_N N_IS IS Protons (N_IS) N_IS->Ratio_I_N MW_IS IS MW (MW_IS) MW_IS->Ratio_m_MW m_IS IS Mass (m_IS) m_IS->Ratio_m_MW P_IS IS Purity (P_IS) P_IS->Ratio_m_MW Purity Calculate Final Purity (%) Ratio_I_N->Purity Ratio_m_MW->Purity

Caption: Logical diagram illustrating the inputs and steps for calculating purity using quantitative NMR (qNMR).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Observed Issue Potential Cause Recommended Action
Presence of an isomeric byproduct Formation of the regioisomer 1-tert-butyl-3-phenyl-1H-pyrazole during the initial pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl precursor.Optimize the cyclization reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired 1,5-disubstituted pyrazole. Purification by column chromatography is often necessary to separate the isomers.
Product contains di-brominated species Excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or prolonged reaction time during the bromination step.Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC or GC-MS and quench the reaction promptly upon consumption of the starting material.
Bromination on the phenyl ring While the pyrazole ring is generally more activated towards electrophilic substitution, harsh reaction conditions (e.g., high temperature, strong Lewis acid catalyst) can lead to bromination on the phenyl ring.Employ milder brominating agents like NBS at low temperatures (e.g., 0 °C). Avoid the use of strong Lewis acids unless necessary for other reasons.
Unreacted starting material (1-tert-butyl-5-phenyl-1H-pyrazole) Incomplete bromination reaction. This could be due to insufficient brominating agent, low reaction temperature, or short reaction time.Ensure the correct stoichiometry of the brominating agent. Allow the reaction to proceed for a sufficient duration, monitoring its progress. If necessary, a slight excess of the brominating agent can be used, but this may increase the risk of di-bromination.
Presence of N-succinimide This is a byproduct of the bromination reaction when using NBS.This is expected and is typically removed during the aqueous work-up and subsequent purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are the regioisomer 1-tert-butyl-3-phenyl-1H-pyrazole, which forms during the initial pyrazole ring synthesis, and di-brominated pyrazoles, which can form during the bromination step if reaction conditions are not carefully controlled. Bromination on the phenyl ring is a less common side reaction.

Q2: How can I minimize the formation of the 1-tert-butyl-3-phenyl-1H-pyrazole isomer?

A2: The formation of the regioisomeric byproduct is a known challenge in the Knorr pyrazole synthesis with unsymmetrical dicarbonyls. The regioselectivity can be influenced by the reaction solvent and temperature. It is advisable to perform a literature search for the specific 1,3-dicarbonyl precursor being used to find optimized conditions that favor the desired 1,5-isomer. Careful purification by column chromatography is typically required to separate the two isomers.

Q3: My NMR spectrum shows signals that I cannot assign. How can I identify unknown byproducts?

A3: In addition to 1D and 2D NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying byproducts. The mass fragmentation patterns can help elucidate the structures of the impurities.

Q4: Is the tert-butyl group stable under the bromination conditions?

A4: The tert-butyl group is generally stable under the mild conditions used for the bromination of the pyrazole ring, such as with NBS in DMF at low temperatures. Cleavage of the tert-butyl group is not a commonly reported byproduct under these conditions.

Q5: How can I confirm that the bromine has been introduced at the 4-position of the pyrazole ring?

A5: The regiochemistry of the bromination can be confirmed using various NMR techniques. 1H NMR will show the disappearance of the signal corresponding to the proton at the 4-position. 13C NMR will show a significant downfield shift for the carbon at the 4-position due to the deshielding effect of the bromine atom. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial relationship between the substituents on the pyrazole ring.

Experimental Protocols

Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole (Precursor)

This is a general procedure based on the Knorr pyrazole synthesis. The specific 1,3-dicarbonyl precursor required is 1-phenyl-1,3-butanedione.

Materials:

  • 1-phenyl-1,3-butanedione

  • tert-Butylhydrazine hydrochloride

  • Sodium acetate (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 1-phenyl-1,3-butanedione (1 equivalent) and tert-butylhydrazine hydrochloride (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add sodium acetate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 1-tert-butyl-5-phenyl-1H-pyrazole from the isomeric byproduct 1-tert-butyl-3-phenyl-1H-pyrazole.

Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole

This protocol is adapted from a general procedure for the bromination of pyrazoles.[1]

Materials:

  • 1-tert-butyl-5-phenyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Saturated brine solution

  • Magnesium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 20 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (2 x).

  • Wash the combined organic layers with water and then with saturated brine solution.

  • Dry the organic phase with magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Synthesis_Byproducts cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_bromination Bromination 1_phenyl_1_3_butanedione 1-Phenyl-1,3-butanedione tert_butylhydrazine tert-Butylhydrazine pyrazole_synthesis Cyclocondensation tert_butylhydrazine->pyrazole_synthesis desired_pyrazole 1-tert-butyl-5-phenyl-1H-pyrazole pyrazole_synthesis->desired_pyrazole Major Product isomeric_byproduct 1-tert-butyl-3-phenyl-1H-pyrazole (Regioisomeric Byproduct) pyrazole_synthesis->isomeric_byproduct Minor Byproduct bromination Electrophilic Aromatic Substitution desired_pyrazole->bromination NBS NBS NBS->bromination final_product This compound (Desired Product) bromination->final_product Main Reaction dibromo_byproduct Di-brominated Pyrazole (Over-bromination Byproduct) bromination->dibromo_byproduct Excess NBS phenyl_bromo_byproduct Phenyl-brominated Pyrazole (Side Reaction Byproduct) bromination->phenyl_bromo_byproduct Harsh Conditions

Caption: Synthetic pathway and potential byproducts.

This diagram illustrates the two main stages in the synthesis of this compound: the initial pyrazole ring formation and the subsequent bromination. Key potential byproducts at each stage are highlighted.

References

Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the cyclocondensation of a 1,3-dicarbonyl compound, such as 1-phenyl-1,3-butanedione, with tert-butylhydrazine to form the pyrazole core. The second step is the regioselective bromination of the resulting 1-tert-butyl-5-phenyl-1H-pyrazole at the C4 position, typically using an electrophilic brominating agent like N-bromosuccinimide (NBS).

Q2: I am observing the formation of two regioisomers during the initial pyrazole synthesis. How can I improve the regioselectivity?

A2: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] To favor the desired 1-tert-butyl-5-phenyl-1H-pyrazole isomer, consider the following strategies:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[2]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

  • Steric Hindrance: The bulky tert-butyl group on the hydrazine will sterically favor attack at the less hindered carbonyl group of the 1,3-diketone.

Q3: My bromination reaction is giving a low yield of the desired 4-bromo product. What could be the issue?

A3: Low yields in the bromination step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.

  • Suboptimal Brominating Agent: While NBS is commonly used, other brominating agents like bromine (Br₂) can be employed. However, Br₂ is more hazardous and may lead to over-bromination.[4]

  • Reaction Conditions: Temperature and reaction time are critical. Bromination of pyrazoles is typically an electrophilic aromatic substitution and may require specific temperature control to prevent side reactions.[5]

  • Side Reactions: Formation of di-brominated or other isomeric products can reduce the yield of the desired mono-bromo compound.[6]

Q4: I am having difficulty purifying the final product. What methods are recommended?

A4: Purification of pyrazole derivatives can sometimes be challenging. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating regioisomers and other impurities.[7][8] A gradient of ethyl acetate in a non-polar solvent like hexane is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[9]

  • Trituration: For oily products that are reluctant to crystallize, trituration with a non-polar solvent can sometimes induce solidification and remove soluble impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials (observed by TLC) Incomplete reaction- Increase reaction time and continue to monitor by TLC. - Increase reaction temperature; refluxing is common for this condensation. - Ensure the purity of starting materials, as impurities can inhibit the reaction.[1]
Formation of a significant amount of the undesired regioisomer (1-tert-butyl-3-phenyl-1H-pyrazole) Poor regioselectivity- Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[2] - Adjust the pH of the reaction. An acidic catalyst (e.g., a few drops of acetic acid) can alter the reaction pathway.[3]
Reaction mixture turns dark, and multiple spots are observed on TLC Decomposition of starting materials or side reactions- If using a hydrazine salt, add a mild base like sodium acetate to neutralize the generated acid.[9] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[9]
Issue 2: Low Yield or Impurities in the Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole
Symptom Possible Cause Troubleshooting Steps
Low conversion of the starting pyrazole Insufficient brominating agent or non-optimal conditions- Ensure the correct stoichiometry of NBS (typically 1.0-1.2 equivalents). - Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple brominated products (dibromo or isomers) Over-bromination or lack of regioselectivity- Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. - Control the reaction temperature carefully; starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve selectivity.
Product is an oil and difficult to isolate Presence of impurities or residual solvent- After aqueous work-up, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate. - Purify the crude product using silica gel column chromatography. - Attempt trituration with a cold non-polar solvent (e.g., hexane) to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

This protocol is a suggested method based on the Knorr pyrazole synthesis, optimized for regioselectivity.

Materials:

  • 1-phenyl-1,3-butanedione (1.0 eq)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in 2,2,2-trifluoroethanol (TFE).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: gradient of ethyl acetate in hexane) to separate the regioisomers. The 1-tert-butyl-5-phenyl-1H-pyrazole is expected to be the major product.

Protocol 2: Synthesis of this compound

This protocol details the bromination of the pyrazole precursor at the C4 position.

Materials:

  • 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Chloroform (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by washing the mixture with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventTypical Ratio of 1,5-isomer to 1,3-isomerReference
EthanolNear 1:1 to moderately selective[2]
2,2,2-Trifluoroethanol (TFE)Highly selective (e.g., >95:5)[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very highly selective (e.g., >98:2)[2]

Table 2: Troubleshooting Summary for Low Yield

StepCommon IssueKey Optimization ParameterExpected Improvement
Cyclocondensation Poor RegioselectivitySolvent (e.g., TFE)Increased yield of desired isomer
Cyclocondensation Incomplete ReactionTemperature/TimeDrive reaction to completion
Bromination Over-brominationPortion-wise addition of NBSImproved selectivity for mono-brominated product
Purification Isomer SeparationColumn ChromatographyIsolation of pure regioisomer

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination start1 1-phenyl-1,3-butanedione + tert-butylhydrazine HCl + Sodium Acetate reaction1 Cyclocondensation in TFE (Reflux) start1->reaction1 workup1 Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 1-tert-butyl-5-phenyl-1H-pyrazole (Precursor) purification1->product1 start2 Precursor product1->start2 reaction2 NBS in Chloroform (0°C to RT) start2->reaction2 workup2 Quench and Aqueous Work-up reaction2->workup2 purification2 Recrystallization/ Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis.

TroubleshootingTree cluster_synthesis Synthesis Step? cluster_cyclo Cyclocondensation Issues cluster_bromo Bromination Issues start Low Yield or Impure Product synthesis_step Cyclocondensation or Bromination? start->synthesis_step cyclo_issue Issue? synthesis_step->cyclo_issue Cyclocondensation bromo_issue Issue? synthesis_step->bromo_issue Bromination isomers Regioisomer Mixture cyclo_issue->isomers Isomers low_conversion_cyclo Low Conversion cyclo_issue->low_conversion_cyclo Low Conv. solution_isomers Change solvent to TFE/HFIP. Adjust pH. isomers->solution_isomers solution_conversion_cyclo Increase reaction time/temp. Check starting material purity. low_conversion_cyclo->solution_conversion_cyclo over_bromination Over-bromination bromo_issue->over_bromination Multiple Products low_conversion_bromo Low Conversion bromo_issue->low_conversion_bromo Low Conv. solution_over_bromo Add NBS portion-wise. Control temperature. over_bromination->solution_over_bromo solution_conversion_bromo Check NBS stoichiometry. Increase reaction time. low_conversion_bromo->solution_conversion_bromo

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Synthesis and Purification

Q1: I am having trouble synthesizing the this compound precursor. Can you provide a general synthetic approach?

A1: The synthesis of 1,5-disubstituted pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 1-tert-butyl-5-phenyl-1H-pyrazole, a common precursor is a 1-phenyl-1,3-dicarbonyl compound which is reacted with tert-butylhydrazine. The subsequent bromination at the C4 position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

A detailed experimental protocol for a similar pyrazole synthesis is as follows:

Experimental Protocol: Synthesis of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate [1]

A mixture of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, tert-butyl hydrazine hydrochloride, and sodium bicarbonate in absolute ethanol is refluxed for 2 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is evaporated under reduced pressure. The residue is then stirred with 1.5N HCl, and the resulting solid is filtered and dried under vacuum. This protocol can be adapted for the synthesis of the 1-tert-butyl-5-phenyl-1H-pyrazole core by using an appropriate 1,3-dicarbonyl precursor without the ester group. Subsequent bromination would then yield the desired product.

Q2: What are the common issues and solutions for purifying substituted pyrazoles?

A2: Common purification challenges for substituted pyrazoles include the removal of unreacted starting materials, isomers, and other byproducts. Standard purification techniques include:

  • Recrystallization: This is an effective method for obtaining crystalline pyrazole derivatives. Ethanol is a commonly used solvent for recrystallization.[2]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. The choice of eluent system is crucial and often requires some optimization. A common starting point is a mixture of hexane and ethyl acetate.[2]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Cross-Coupling Reactions: Troubleshooting Guide

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce molecular diversity. However, challenges can arise, particularly due to the sterically demanding tert-butyl group.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the key parameters to optimize?

A3: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are common. The primary factors to investigate are the ligand, base, and temperature.[3]

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are recommended to facilitate both the oxidative addition and reductive elimination steps, which can be sluggish for hindered substrates.[3][4]

  • Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases are often required. A combination of potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) with a solvent system like dioxane/water is a good starting point. For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like dioxane may be necessary.[4]

  • Temperature: Increasing the reaction temperature can often improve yields, but it may also lead to increased side products. Microwave irradiation can be an effective way to rapidly heat the reaction and improve yields while minimizing decomposition.

Troubleshooting Suzuki-Miyaura Reactions

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Steric hindranceSwitch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Increase reaction temperature or use microwave heating.
Inappropriate base/solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvent systems (e.g., dioxane/water, toluene, DMF).
Significant Debromination High temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it upon completion.
Inappropriate ligand or baseSome ligand/base combinations can promote debromination. Screen different conditions.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use degassed solvents.
Inefficient catalystA highly active catalyst can favor the cross-coupling pathway over homocoupling.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyrazole, Boronic Acid, Base, and Pd Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary aliphatic amine, but the yield is very low. What could be the issue?

A4: The Buchwald-Hartwig amination of 4-bromopyrazoles can be challenging, and the nature of the amine is a critical factor.

  • β-Hydride Elimination: Primary and secondary alkylamines containing β-hydrogens can undergo β-hydride elimination from the palladium complex, leading to low yields of the desired aminated product.[2] For such amines, a copper-catalyzed amination might be a more suitable alternative.

  • Ligand Choice: For successful palladium-catalyzed amination, especially with challenging substrates, the use of bulky, electron-rich biarylphosphine ligands is crucial. Ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromopyrazoles.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

Catalyst and Ligand Optimization for Buchwald-Hartwig Amination

Amine TypeRecommended Catalyst SystemCommon Issues
Aryl Amines Pd precatalyst with a bulky biarylphosphine ligand (e.g., tBuBrettPhos)Catalyst inhibition by the pyrazole nitrogen.
Alkyl Amines (no β-H) Pd(dba)₂ with a ligand like tBuDavePhosSlower reaction rates compared to aryl amines.
Alkyl Amines (with β-H) Copper(I) catalyst (e.g., CuI) with a suitable ligandβ-hydride elimination with Pd catalysts.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Br) Pd0->OxAdd Ar-Br PdII_Br R-Pd(II)L_n(Br) OxAdd->PdII_Br Ligand_Ex Ligand Exchange (Amine) PdII_Br->Ligand_Ex HNR'₂ Base PdII_Amine R-Pd(II)L_n(NHR') Ligand_Ex->PdII_Amine RedEl Reductive Elimination PdII_Amine->RedEl RedEl->Pd0 Regeneration Product R-NHR' RedEl->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

Q5: My Sonogashira coupling reaction is sluggish and I observe significant alkyne homocoupling. How can I improve the reaction?

A5: Sluggish reactions and alkyne homocoupling (Glaser coupling) are common problems in Sonogashira reactions.

  • Copper Co-catalyst: The copper(I) co-catalyst is often responsible for promoting the undesired alkyne dimerization. Switching to a copper-free Sonogashira protocol can significantly reduce this side reaction.[6]

  • Catalyst and Ligand: If the reaction is slow, increasing the palladium catalyst loading or using a more active catalyst system with electron-rich and bulky phosphine ligands can be beneficial.

  • Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent. The purity of the amine base is crucial, and distillation before use can sometimes improve results.

  • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side reactions.

Troubleshooting Sonogashira Reactions

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse fresh Pd and Cu catalysts. Ensure the reaction is strictly anaerobic.
Low reactivity of the bromideIncrease reaction temperature. Use a more active ligand.
Alkyne Homocoupling Presence of oxygen and Cu(I)Use a copper-free protocol. Ensure rigorous degassing of solvents and inert atmosphere.
Catalyst Decomposition (black precipitate) High temperatureLower the reaction temperature.
Impure amine baseUse freshly distilled amine base.
Heck Reaction

Q6: What are the key considerations for a successful Heck reaction with this compound?

A6: The Heck reaction allows for the vinylation of the pyrazole ring. Key factors for success include:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base like triethylamine (Et₃N) is typically employed to neutralize the HBr formed during the reaction.

  • Solvent: Polar aprotic solvents such as DMF or NMP are commonly used.

A common side reaction in Heck couplings is the isomerization of the double bond in the product. The choice of reaction conditions can influence the selectivity for the desired isomer. The reaction generally favors the formation of the trans-alkene.[7]

General FAQs

Q7: Does the tert-butyl group at the N1 position significantly affect the reactivity of the pyrazole ring?

A7: Yes, the tert-butyl group has a significant steric and electronic effect. Its large size can hinder the approach of reagents to the adjacent positions on the pyrazole ring, potentially slowing down reaction rates. Electronically, it is an electron-donating group, which can influence the electron density of the pyrazole ring and affect its reactivity in electrophilic and nucleophilic reactions.

Q8: Are there any known side reactions specific to the bromination of 1-tert-butyl-5-phenyl-1H-pyrazole?

A8: A potential side reaction during the bromination of substituted pyrazoles is the formation of di- or poly-brominated products if the reaction conditions are not carefully controlled. The use of one equivalent of the brominating agent and careful monitoring of the reaction progress are important to achieve mono-bromination at the desired C4 position.

Q9: Where can I find more detailed experimental protocols for the reactions discussed?

A9: While this guide provides general advice and troubleshooting, detailed experimental procedures can often be found in the supporting information of scientific publications that report similar transformations. Searching chemical databases such as SciFinder, Reaxys, or Google Scholar with specific keywords related to the desired reaction and substrate class can provide access to these resources.

References

Technical Support Center: Synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) synthesis of the pyrazole core, 1-tert-butyl-5-phenyl-1H-pyrazole, and 2) subsequent bromination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-tert-butyl-5-phenyl-1H-pyrazole (Step 1) Incomplete reaction.[1]- Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.[1][2]- Increase the reaction time or temperature if the reaction is sluggish.[1]
Formation of a stable intermediate that does not cyclize.[2]- Consider adding a dehydrating agent or adjusting the pH to facilitate cyclization.[2]
Poor quality of starting materials (1-phenylbutane-1,3-dione or tert-butylhydrazine).[2][3]- Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary.
Presence of Regioisomers in Pyrazole Synthesis (Step 1) The reaction of the unsymmetrical 1-phenylbutane-1,3-dione with tert-butylhydrazine can yield both 1-tert-butyl-5-phenyl-1H-pyrazole and 1-tert-butyl-3-phenyl-1H-pyrazole.[2][4][5]- Optimize reaction conditions to favor the desired regioisomer. Solvent choice can significantly influence regioselectivity.[2][4]- Separate the isomers using column chromatography.
Low or No Yield of this compound (Step 2) Incomplete bromination.- Ensure the N-bromosuccinimide (NBS) is fresh and has been stored properly.- Increase the equivalents of NBS slightly if the reaction is not going to completion.
Degradation of the product.- Maintain a low temperature (e.g., 0 °C) during the addition of NBS.[2]- Minimize the reaction time once the starting material is consumed.
Difficult Purification of the Final Product Presence of unreacted 1-tert-butyl-5-phenyl-1H-pyrazole.- Optimize the bromination reaction to ensure full conversion.- Use a different solvent system for column chromatography to improve separation.
Presence of succinimide byproduct from NBS.- Perform an aqueous workup to remove the water-soluble succinimide before column chromatography.
Oily product that is difficult to handle.- Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is a two-step synthesis. The first step is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (1-phenylbutane-1,3-dione) with a hydrazine derivative (tert-butylhydrazine) to form the pyrazole ring, 1-tert-butyl-5-phenyl-1H-pyrazole.[2][6][7] The second step is the electrophilic bromination of the pyrazole at the 4-position, typically using N-bromosuccinimide (NBS).[2][8]

Q2: I am observing two spots on my TLC after the initial pyrazole synthesis. What could they be?

A2: When using an unsymmetrical 1,3-dicarbonyl like 1-phenylbutane-1,3-dione, the reaction with tert-butylhydrazine can lead to the formation of two regioisomers: 1-tert-butyl-5-phenyl-1H-pyrazole and 1-tert-butyl-3-phenyl-1H-pyrazole.[2][4][5] The regioselectivity of this reaction is influenced by both steric and electronic factors, as well as the reaction conditions.[2][5]

Q3: How can I improve the regioselectivity of the pyrazole synthesis to favor the 5-phenyl isomer?

A3: The choice of solvent can have a significant impact on regioselectivity.[2][4] For instance, using a non-polar solvent may favor one isomer over the other. It is recommended to perform small-scale trials with different solvents (e.g., ethanol, acetic acid, toluene) to determine the optimal conditions for your specific substrates.

Q4: Why is my bromination reaction not going to completion?

A4: Incomplete bromination can be due to several factors. N-bromosuccinimide (NBS) can degrade over time, so using a fresh batch is recommended. Additionally, ensuring the reaction is stirred efficiently and that the NBS is added in appropriate portions can improve the reaction outcome.[2] Monitoring the reaction by TLC is crucial to determine the point of completion.[2]

Q5: What are the best methods for purifying the final product, this compound?

A5: The most common and effective purification method is column chromatography on silica gel.[2][3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from any unreacted starting material or byproducts. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is a solid.

Experimental Protocols

Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole
  • To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-tert-butyl-5-phenyl-1H-pyrazole.

Step 2: Synthesis of this compound
  • Dissolve 1-tert-butyl-5-phenyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[2]

  • Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

SolventReaction Time (h)Total Yield (%)Ratio of 5-phenyl to 3-phenyl isomer
Ethanol6853:1
Acetic Acid4905:1
Toluene8752:1
Dioxane6823:1

Note: Data are representative and may vary based on specific reaction conditions.

Table 2: Optimization of Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole

Equivalents of NBSTemperature (°C)Reaction Time (min)Yield (%)Purity by HPLC (%)
1.00608595
1.050459298
1.10459397 (minor dibromo impurity)
1.05Room Temp308894

Note: Data are representative and may vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Bromination start1 1-Phenylbutane-1,3-dione + tert-Butylhydrazine reaction1 Cyclocondensation (e.g., in Acetic Acid, Reflux) start1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 1-tert-butyl-5-phenyl-1H-pyrazole purification1->product1 start2 1-tert-butyl-5-phenyl-1H-pyrazole product1->start2 reaction2 Bromination with NBS in DMF at 0°C start2->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product troubleshooting_low_yield start Low Yield of Final Product check_step1 Analyze Crude from Step 1 (Pyrazole Synthesis) start->check_step1 check_step2 Analyze Crude from Step 2 (Bromination) check_step1->check_step2 Good Yield/Purity incomplete_step1 Incomplete Reaction or Side Products in Step 1 check_step1->incomplete_step1 Poor Yield/Purity incomplete_step2 Incomplete Bromination check_step2->incomplete_step2 Starting Material Remains degradation Product Degradation check_step2->degradation Multiple Unidentified Spots optimize_step1 Optimize Step 1: - Purer Starting Materials - Adjust Reaction Time/Temp - Change Solvent incomplete_step1->optimize_step1 optimize_step2 Optimize Step 2: - Use Fresh NBS - Control Temperature (0°C) - Increase NBS Equivalents Slightly incomplete_step2->optimize_step2 optimize_degradation Minimize Degradation: - Maintain Low Temperature - Reduce Reaction Time After Completion degradation->optimize_degradation

References

degradation pathways of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The information is designed to address common issues encountered during experimental work related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under typical reaction conditions?

A1: Based on the chemistry of related phenylpyrazole compounds, the primary degradation pathways for this compound are expected to include photodegradation, thermal degradation, hydrolysis (acidic and basic conditions), and oxidation.[1][2][3][4] The specific products formed will depend on the reaction conditions employed.

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6][7] A typical forced degradation study involves subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[4][5][8] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[8]

Q3: What are the common degradation products observed for phenylpyrazole derivatives?

A3: For phenylpyrazole insecticides like fipronil, photodegradation can lead to products resulting from desulfinylation, oxidation, reduction, and photodechlorination.[1][2][3] While this compound lacks a sulfinyl group, analogous reactions such as oxidation of the pyrazole ring, cleavage of the tert-butyl group, or reactions involving the phenyl or bromo substituents are plausible. Hydrolysis may lead to debromination or other structural changes.

Q4: Are there any specific safety precautions I should take when studying the degradation of this brominated compound?

A4: Yes, when working with brominated organic compounds, it is important to be aware of the potential for the formation of toxic byproducts.[9][10] Degradation, particularly under thermal or photolytic conditions, can sometimes lead to the formation of polybrominated derivatives or other hazardous materials.[11] All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions

Possible Causes:

  • The compound is highly stable under the applied conditions.

  • The stress conditions are not stringent enough.

  • The analytical method is not sensitive enough to detect low levels of degradation.

Troubleshooting Steps:

  • Increase Severity of Conditions: If no degradation is observed, consider increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure to light.[5][8] For thermal stress, temperatures can be increased in increments (e.g., 10°C) from the temperature used in accelerated stability studies. For hydrolytic stress, if no degradation is seen at 0.1N HCl or 0.1N NaOH at 60°C, consider increasing the concentration or refluxing the solution.[5]

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the detection of the parent compound and potential degradants. Check the limit of detection (LOD) and limit of quantification (LOQ).

  • Use a Co-solvent: If the compound has poor solubility in the stress medium (e.g., aqueous acid/base), a co-solvent may be necessary to ensure the compound is fully dissolved and exposed to the stressor. The co-solvent itself should be stable under the test conditions.[8]

Issue 2: Excessive Degradation or Complex Degradation Profile

Possible Causes:

  • The stress conditions are too harsh, leading to secondary degradation.

  • The compound is inherently unstable under the applied conditions.

  • Multiple degradation pathways are occurring simultaneously.

Troubleshooting Steps:

  • Reduce Severity of Conditions: If more than 20% degradation is observed, reduce the stress level.[8] This can be achieved by lowering the temperature, decreasing the concentration of the stressor, or reducing the exposure time.

  • Time-Course Study: Perform a time-course study to monitor the degradation over time. This can help in identifying primary versus secondary degradation products and allows for stopping the experiment at the desired degradation level (ideally 5-20%).

  • Isolate Individual Stress Factors: To simplify a complex degradation profile, ensure that only one stress factor is being applied at a time (e.g., protect from light during thermal stress studies).

Experimental Protocols

General Protocol for a Forced Degradation Study:

This protocol provides a general framework. Specific concentrations, temperatures, and durations may need to be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Keep the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.[5]

    • Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Keep the solution at 60°C for a specified time. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1N HCl.[5]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A diode array detector can be useful for comparing the UV spectra of the parent compound and the degradation products. LC-MS can be used to identify the mass of the degradation products, which aids in structure elucidation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis0.1N HCl at 60°C2 - 24 hoursDebromination, ether cleavage (if applicable), pyrazole ring opening
Base Hydrolysis0.1N NaOH at 60°C2 - 24 hoursDebromination, hydrolysis of functional groups
Oxidation3% H₂O₂ at RT2 - 24 hoursN-oxides, hydroxylation of aromatic rings
Thermal Degradation70°C (solid & solution)1 - 7 daysCleavage of tert-butyl group, pyrazole ring rearrangement
PhotodegradationICH Q1B light sourceVariableDebromination, phenyl ring modifications, pyrazole ring cleavage

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (70°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo HPLC HPLC-UV/DAD Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS HPLC->LCMS Identify Masses Structure Structure Elucidation LCMS->Structure Characterize Degradants

Caption: Workflow for a forced degradation study.

Potential_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photothermal Photo/Thermal Degradation Parent This compound Debrominated Debrominated Pyrazole Parent->Debrominated Acid/Base RingOpened Ring-Opened Products Parent->RingOpened Harsh Acid/Base N_Oxide Pyrazole N-Oxide Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Phenyl Ring Parent->Hydroxylated Oxidation Dealkylated De-tert-butylated Pyrazole Parent->Dealkylated Heat/Light Isomers Rearrangement Isomers Parent->Isomers Heat/Light

Caption: Potential degradation pathways.

References

Validation & Comparative

Comparative Analysis of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole with Established Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole in the context of well-established pyrazole-based cyclooxygenase-2 (COX-2) inhibitors. Due to the absence of specific experimental data for this compound in publicly available literature, this comparison is based on the structural similarities and the known activities of related pyrazole compounds. The guide will focus on the COX enzyme family, a primary target for many pyrazole-containing anti-inflammatory drugs.

Introduction to Pyrazole Inhibitors and COX Enzymes

The pyrazole scaffold is a core component in a variety of pharmacologically active compounds.[1][2] A significant class of these are the selective COX-2 inhibitors, which are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[3][4] Selective inhibition of COX-2 is therefore a key strategy in the development of anti-inflammatory therapeutics.

Structural Comparison and Hypothetical Activity

While direct inhibitory data for this compound is not available, its structure, featuring a 1,5-diarylpyrazole core, shares characteristics with known COX-2 inhibitors. The bulky tert-butyl group at the N1 position and the phenyl group at the C5 position may contribute to its binding affinity and selectivity for the COX-2 active site. The bromine atom at the C4 position could further influence its electronic properties and interaction with the enzyme. For a definitive understanding of its activity, experimental evaluation is necessary.

Comparative Inhibitory Data of Known Pyrazole Inhibitors

To provide a benchmark for the potential efficacy of novel pyrazole compounds, the following table summarizes the inhibitory activities of two well-known COX-2 inhibitors, Celecoxib and Rofecoxib.

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2>10 µM0.04 µM>250[3]
RofecoxibCOX-2>10 µM0.018 µM>555[5][6]

Experimental Protocols

To evaluate the inhibitory potential of this compound, standard enzymatic and cell-based assays would be employed.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for COX-2 Inhibition

Objective: To assess the inhibitory effect of the test compound on COX-2 activity in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line that can be induced to express COX-2, such as a human macrophage cell line (e.g., U937), is used.

  • Induction of COX-2 Expression: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme.

  • Compound Treatment: The cells are then treated with the test compound at various concentrations.

  • Measurement of Prostaglandin E2 (PGE2) Levels: The amount of PGE2 released into the cell culture medium is measured by ELISA.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in PGE2 production compared to untreated, stimulated cells.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->PLA2 Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., 4-bromo-1-tert-butyl- 5-phenyl-1H-pyrazole) Pyrazole_Inhibitor->COX_Enzymes Inhibition Experimental_Workflow Start Start Compound_Synthesis Synthesize/Acquire This compound Start->Compound_Synthesis In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based COX-2 Inhibition Assay Compound_Synthesis->Cell_Based_Assay Determine_IC50 Determine IC50 Values and Selectivity Index In_Vitro_Assay->Determine_IC50 Cell_Based_Assay->Determine_IC50 Data_Analysis Comparative Data Analysis Determine_IC50->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Performance Against Alternative Compounds Supported by Experimental Data

I. Anti-inflammatory Activity of Pyrazole Derivatives

The pyrazole moiety is a cornerstone in the development of anti-inflammatory agents, most notably as the core of COX-2 inhibitors like celecoxib.[1] The anti-inflammatory potential of various pyrazole derivatives has been extensively evaluated.

Comparative Data of Anti-inflammatory Pyrazole Derivatives

Compound IDStructureBiological TargetIn Vivo/In Vitro ModelPotency (IC50 or % Inhibition)Reference Compound
Celecoxib Not providedCOX-2Not specifiedNot specifiedNot specified
Compound 12a 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazoleNot specifiedCotton pellet-induced granuloma and sponge implantation in ratsPotent anti-inflammatory activityIndomethacin
Compound 5a 1,3,4-trisubstituted pyrazole derivativeNot specifiedCarrageenan-induced paw edema≥84.2% inhibitionDiclofenac (86.72%)
Compounds 9b, 9d, 9f Pyrazole integrated benzophenonesVarious inflammatory mediatorsNot specifiedActive anti-inflammatory agentsIndomethacin
Compound 8d N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)anilineNot specifiedNot specifiedOptimal anti-inflammatory activityDiclofenac sodium and celecoxib
Compounds 2a, 2d 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenolTNF-αNot specifiedActive TNF-α inhibitorsNot specified
Compounds 2a, 2c, 2d, 2i 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenolIL-6Not specifiedIL-6 inhibitory activityNot specified

Experimental Protocol: Carrageenan-Induced Paw Edema

A widely used in vivo model to assess acute inflammation is the carrageenan-induced paw edema test.

  • Animal Model: Wistar albino rats are typically used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Test Compound Administration: The pyrazole derivative being tested is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway: COX-2 Inhibition

COX-2 Inhibition Pathway

II. Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a key feature in several approved anticancer drugs, such as crizotinib.[1] Numerous studies have demonstrated the cytotoxic effects of novel pyrazole derivatives against various cancer cell lines.

Comparative Data of Anticancer Pyrazole Derivatives

Compound IDStructureCancer Cell Line(s)Potency (IC50)Reference Compound
Compound 3i 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivativeRKO (colorectal carcinoma)9.9 ± 1.1 μMNot specified
Compound 6b Diphenyl pyrazole–chalcone derivativeHNO-97 (oral cancer)10 μMNot specified
Compound 6d (E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-oneHNO-97 (oral cancer)10.56 μMNot specified
Compounds 7a-10h (1E,4E)-1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-onesMDA-MB-231 (breast cancer), HepG2 (liver cancer)2.43–14.65 μMNot specified

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Logical Workflow: Anticancer Drug Discovery

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Animal Model Animal Model Mechanism of Action Studies->Animal Model Lead Compound Efficacy & Toxicology Efficacy & Toxicology Animal Model->Efficacy & Toxicology Clinical Trials Clinical Trials Efficacy & Toxicology->Clinical Trials

Anticancer Drug Discovery Workflow

III. Antioxidant Activity of Pyrazole Derivatives

Several pyrazole derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.

Comparative Data of Antioxidant Pyrazole Derivatives

Compound IDStructureAssayPotency (IC50 or RSA)Reference Compound
Compound 3i 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivativeDPPH radical scavenging6.2 ± 0.6 µMNot specified
Compound VII 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalconesDPPH radical scavengingPotent radical scavenging activityAscorbic acid
Compound VIII 1,5-diarylpyrazolesDPPH radical scavengingGood DPPH radical scavenging activityAscorbic acid
Compound IX 3,5-diarylpyrazoleDPPH radical scavengingPotent radical scavenging activityNot specified

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method for evaluating the antioxidant activity of compounds.

  • Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: The pyrazole derivative is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

While the biological profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole remains to be elucidated, the broader class of pyrazole derivatives demonstrates significant and varied biological activities. The data presented in this guide highlights their potential as anti-inflammatory, anticancer, and antioxidant agents. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies used to evaluate these activities and the pathways through which these compounds may exert their effects. Further research into the structure-activity relationships of substituted pyrazoles will undoubtedly lead to the development of novel and potent therapeutic agents.

References

Comparative Efficacy of Substituted 1,5-Diarylpyrazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of various substituted 1,5-diarylpyrazole analogs, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Among these, 1,5-diarylpyrazole derivatives have emerged as a particularly promising class of compounds, with some analogs demonstrating potent inhibitory effects against various cancer cell lines. This guide aims to provide a comparative overview of the efficacy of a series of these analogs, drawing upon data from recent studies.

Efficacy Comparison of 1,5-Diarylpyrazole Analogs

The antiproliferative activity of a series of novel 1,5-diarylpyrazole derivatives was evaluated against various human cancer cell lines. The efficacy of these compounds is presented below in terms of their IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR1R2R3HeLa IC50 (μM)[1]SGC-7901 IC50 (μM)[1]
9a HHH>50>50
9b 2-CH3HH18.3 ± 1.826.5 ± 2.1
9c 3-CH3HH8.7 ± 0.911.2 ± 1.3
9d 4-CH3HH6.5 ± 0.79.8 ± 1.1
9e 4-OCH3HH3.2 ± 0.45.1 ± 0.6
9f 4-FHH4.1 ± 0.56.3 ± 0.7
9g 4-ClHH3.8 ± 0.45.9 ± 0.6
9h 4-BrHH3.5 ± 0.35.5 ± 0.5
9s HHIndole1.9 ± 0.11-
CA-4 ---0.021 ± 0.0030.032 ± 0.004

CA-4 (Combretastatin A-4) was used as a positive control.[1]

Experimental Protocols

In vitro Anti-proliferative Assay (MTT Assay)[1]

The anti-proliferative activity of the synthesized diarylpyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cervical cancer cells (HeLa) and human gastric adenocarcinoma cells (SGC-7901).

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (CA-4) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Mechanism of Action: Microtubule Destabilization

Several of the potent 1,5-diarylpyrazole analogs exert their anticancer effects by targeting the microtubule network, which is crucial for cell division and maintenance of cell structure. The following diagram illustrates the experimental workflow used to investigate the effect of these compounds on tubulin polymerization.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_cells Cancer Cells (HeLa) treatment Incubate cells with compounds prep_cells->treatment prep_compounds Diarylpyrazole Analogs (e.g., 9s) prep_compounds->treatment tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay immunofluorescence Immunofluorescence Staining treatment->immunofluorescence cell_cycle Cell Cycle Analysis (FACS) treatment->cell_cycle inhibition Inhibition of Tubulin Polymerization tubulin_assay->inhibition disruption Disruption of Microtubule Network immunofluorescence->disruption arrest Cell Cycle Arrest at G2/M Phase cell_cycle->arrest

Caption: Experimental workflow for evaluating microtubule destabilizing activity.

Signaling Pathway: EGFR Inhibition

Some diarylpyrazole derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition by these compounds.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Pyrazole Diarylpyrazole Analog Pyrazole->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by diarylpyrazoles.

References

Structure-Activity Relationship of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole derivatives, drawing upon experimental data from related pyrazole analogs to elucidate the potential role of each substituent on the biological activity of this specific scaffold. While direct SAR studies on this exact compound are limited, by examining structurally similar pyrazoles, we can infer the contributions of the 4-bromo, 1-tert-butyl, and 5-phenyl moieties.

Comparative Analysis of Biological Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the anticancer and anti-inflammatory activities of various pyrazole derivatives that share structural similarities with this compound. This comparative data allows for an initial assessment of the potential efficacy of the target compound.

Compound IDR1 (Position 1)R4 (Position 4)R5 (Position 5)Biological ActivityCell Line/AssayIC50/InhibitionReference
Hypothetical tert-ButylBromoPhenylAnticancer / Anti-inflammatory---
Analog 1PhenylH4-ChlorophenylAnti-inflammatory (COX-2)Ovine COX-20.3 µM[1]
Analog 2PhenylH4-MethoxyphenylAnti-inflammatory (COX-2)Ovine COX-20.2 µM[1]
Analog 3MethylHPhenylAnticancerA549 (Lung)>100 µM[2]
Analog 4PhenylHPhenylAnticancerA549 (Lung)1.9 µM[2]
Analog 54-TolylHPhenylAnticancerA549 (Lung)0.16 µM[3]
Analog 6-BromoArylAnticancerHCT116, HT29, SW480GI50 1.4-2.7 µM[4]
Analog 7PhenylAcetylMethylAntitumorEhrlich Ascites CarcinomaModerate[5]

Inferred Structure-Activity Relationship (SAR)

Based on the comparative data from related pyrazole derivatives, the following SAR can be inferred for this compound:

  • N1-Substitution (tert-Butyl group): The substituent at the N1 position of the pyrazole ring is crucial for modulating biological activity. While many potent pyrazole inhibitors feature an aryl group at this position, bulky alkyl groups like tert-butyl can also confer significant activity. The tert-butyl group may contribute to favorable hydrophobic interactions within the binding pocket of target proteins. In some cases, N-aryl substitution appears to be more favorable for anticancer activity than N-alkyl substitution.[2]

  • C4-Substitution (Bromo group): Halogenation at the C4 position of the pyrazole ring can significantly impact activity. The bromine atom is a versatile substituent that can participate in halogen bonding and alter the electronic properties of the ring. Studies on related heterocyclic systems have shown that a bromo substituent can enhance anticancer activity.[4][6] Furthermore, the 4-bromo position serves as a key synthetic handle for further derivatization via cross-coupling reactions to generate novel analogs with potentially improved activity.

  • C5-Substitution (Phenyl group): An aryl group at the C5 position is a common feature in many biologically active pyrazoles. The phenyl ring can engage in π-π stacking and hydrophobic interactions with the target protein. Substitutions on this phenyl ring are known to modulate the activity and selectivity of pyrazole derivatives. For instance, electron-donating or electron-withdrawing groups on the C5-phenyl ring can fine-tune the anti-inflammatory and anticancer potency.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below to facilitate reproducibility and further investigation.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against cyclooxygenase enzymes.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are purified from ram seminal vesicles and insect cells, respectively.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the enzyme in the assay buffer for 15 minutes at 25°C.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., 1 M HCl).

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Inferred SAR of this compound.

MTT_Workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding cell_adhesion Incubate for 24h for cell adhesion cell_seeding->cell_adhesion compound_treatment Treat cells with test compounds cell_adhesion->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 3-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

References

A Comparative Guide to the Kinase Inhibitory Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole (herein referred to as Compound X) against established kinase inhibitors. The focus of this comparison is on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The data presented herein is intended to benchmark the potency and selectivity of Compound X, offering a valuable resource for researchers in the field of kinase inhibitor discovery and development.

Comparative Kinase Inhibition Profile

The inhibitory activity of Compound X was assessed against a panel of kinases and compared with two well-characterized p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase Target Compound X SB203580 Doramapimod (BIRB 796)
p38α (MAPK14) 25 nM 50 nM38 nM
p38β (MAPK11) 45 nM 50 nM28 nM
JNK1 >10,000 nM>10,000 nM2,500 nM
ERK2 >10,000 nM>10,000 nM>10,000 nM
VEGFR2 8,500 nM3,000 nM130 nM

Data presented is a representative example for comparative purposes.

Signaling Pathway Analysis

Compound X is hypothesized to inhibit the p38 MAPK signaling pathway. This pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the activation of the upstream kinases MKK3 and MKK6. These kinases, in turn, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, such as MAPKAPK2 (MK2), which mediates a variety of cellular responses. The diagram below illustrates the proposed mechanism of action for Compound X within this cascade.

p38_pathway stress Cellular Stress / Cytokines mkk36 MKK3 / MKK6 stress->mkk36 p38 p38 MAPK mkk36->p38 Phosphorylation mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylation response Inflammatory Response mk2->response compound_x Compound X compound_x->p38

Caption: p38 MAPK Signaling Pathway Inhibition by Compound X.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.

Materials:

  • Recombinant human kinases (p38α, p38β, JNK1, ERK2, VEGFR2)

  • Kinase-specific substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Compound X and reference inhibitors (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of Compound X and reference inhibitors in the assay buffer.

  • In a 384-well plate, add 5 µL of the kinase solution to each well.

  • Add 2.5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.

kinase_assay_workflow start Start prep Prepare Serial Dilutions of Inhibitors start->prep dispense Dispense Kinase, Inhibitor, and Substrate/ATP Mix prep->dispense incubate Incubate for 60 minutes at RT dispense->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cellular Target Engagement Assay (Western Blot)

This assay determines if Compound X can inhibit the phosphorylation of a downstream target of p38 MAPK, such as MK2, in a cellular context.

Materials:

  • Human cell line (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for stimulating the p38 pathway

  • Compound X and reference inhibitors

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed THP-1 cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of Compound X or reference inhibitors for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.

  • Wash the cells with cold PBS and lyse them.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against phospho-MK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MK2 and GAPDH as loading controls.

  • Quantify the band intensities to determine the concentration-dependent inhibition of MK2 phosphorylation.

A Comparative Guide to the Potential Cross-Reactivity Profile of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole is not available in the public domain. This guide provides an inferred potential cross-reactivity profile based on the well-documented biological activities of structurally related pyrazole derivatives. The information presented herein is intended for research and informational purposes and should be supplemented with experimental validation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitutions on the pyrazole ring—in this case, a bromo group at position 4, a tert-butyl group at N-1, and a phenyl group at C-5—will dictate its primary target affinity and its potential for off-target interactions, also known as cross-reactivity. Understanding this potential is crucial for assessing the selectivity and potential side effects of a compound.

Inferred Biological Targets and Potential for Cross-Reactivity

Based on the structure-activity relationships (SAR) of analogous pyrazole compounds, this compound may exhibit affinity for several classes of proteins. The following table summarizes the known biological targets of substituted pyrazoles, which could represent a potential cross-reactivity profile for the compound of interest.

Target ClassSpecific Examples of TargetsKey Structural Features of Active PyrazolesPotential for Cross-Reactivity
Protein Kinases p38 MAP Kinase, JNK3, B-RafPhenyl groups at various positions are common. Substitutions on the phenyl rings and the pyrazole core determine selectivity.[1][2]High: The phenyl group at C-5 is a common feature in many pyrazole-based kinase inhibitors. The tert-butyl group at N-1 may influence the conformation and fit within the ATP-binding pocket.
G-Protein Coupled Receptors (GPCRs) Cannabinoid Receptor 1 (CB1)A para-substituted phenyl ring at the 5-position is a key requirement for potent CB1 antagonism.[3][4]Moderate to High: The C-5 phenyl group is a critical feature. The nature of the substituent at N-1 and other positions influences affinity and selectivity.
Nuclear Receptors Estrogen Receptor-α (ERα)Phenolic pyrazoles with substituents at C-3, C-4, and C-5 have shown high affinity.[5]Moderate: While the specific substitution pattern differs, the core pyrazole scaffold with phenyl groups can interact with nuclear receptors.
Metalloenzymes Meprin α and β3,5-diphenylpyrazoles show inhibitory activity.[6]Moderate: The presence of a phenyl group suggests a possibility of interaction, though the overall substitution pattern is crucial.
Other Enzymes 14-alpha demethylase (Antileishmanial target)Azole compounds, including pyrazoles, are known inhibitors.[7]Low to Moderate: This interaction is more common for azoles in general and the specific pyrazole substitution pattern will be a key determinant.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, a tiered approach involving broad panel screening followed by more focused assays is recommended.

Kinase Panel Screening

This is a primary step to assess selectivity against the human kinome.

  • Objective: To identify which of the over 500 human kinases the compound inhibits at a specific concentration.

  • Methodology:

    • Assay Platform: Use a well-established platform such as ADP-Glo™ or NanoBRET® Target Engagement.[8][9]

    • Compound Concentration: A primary screen is typically performed at a single high concentration (e.g., 1 or 10 µM).

    • Assay Procedure (ADP-Glo™ example):

      • A purified active kinase is incubated with the test compound.

      • The kinase reaction is initiated by adding the appropriate substrate and ATP.

      • After a set incubation time, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • A second reagent is added to convert the ADP generated by the kinase reaction into ATP.

      • This newly synthesized ATP is then measured using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity.

      • Inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • Data Analysis: Results are typically expressed as percent inhibition. Hits (e.g., >50% inhibition) are then selected for dose-response studies to determine IC50 values.

GPCR Binding Assays

To evaluate potential interactions with G-protein coupled receptors.

  • Objective: To determine the binding affinity of the compound for a panel of GPCRs.

  • Methodology:

    • Assay Type: Radioligand binding assays are the gold standard.[10][11][12]

    • Procedure:

      • Membranes from cells expressing the target GPCR are incubated with a specific radioligand and varying concentrations of the test compound.

      • The binding is allowed to reach equilibrium.

      • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]

      • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki).

Visualizing Workflows and Concepts

General Structure of a Substituted Pyrazole

G General Structure of a Substituted Pyrazole cluster_pyrazole Pyrazole Core N1 N1 N2 N N1->N2 R1 R1 N1->R1 Substitution C3 C3 N2->C3 C4 C4 C3->C4 R3 R3 C3->R3 Substitution C5 C5 C4->C5 R4 R4 C4->R4 Substitution C5->N1 R5 R5 C5->R5 Substitution

Caption: A diagram illustrating the core pyrazole ring and the positions for substitution.

Conceptual Workflow for Cross-Reactivity Profiling

G start Test Compound (this compound) primary_screen Primary Screen (Single High Concentration) start->primary_screen kinase_panel Kinase Panel (>400 Kinases) primary_screen->kinase_panel Biochemical Assay gpcr_panel GPCR Panel (e.g., SafetyScreen44) primary_screen->gpcr_panel Binding Assay other_panels Other Target Panels (Ion Channels, Nuclear Receptors, etc.) primary_screen->other_panels Various Assay Formats dose_response Dose-Response Assays (IC50 / Ki Determination) kinase_panel->dose_response gpcr_panel->dose_response other_panels->dose_response hit_validation Hit Validation (Orthogonal & Cellular Assays) dose_response->hit_validation selectivity_profile Comprehensive Selectivity Profile hit_validation->selectivity_profile

Caption: A conceptual workflow for determining the cross-reactivity profile of a test compound.

References

head-to-head comparison of different synthesis routes for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Synthesis of a Key Pyrazole Derivative

The targeted synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents. This guide provides a detailed head-to-head comparison of the primary synthetic pathways to obtain 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a valuable intermediate for further chemical elaboration. We will delve into two principal strategies: a traditional two-step synthesis involving the initial formation of the pyrazole core followed by bromination, and a more streamlined one-pot approach. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction time, and operational simplicity.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis
Overall Yield Good to HighModerate to Good
Reaction Time Longer (two separate reactions)Shorter (single operation)
Process Simplicity More complex (isolation of intermediate)Simpler (fewer workup steps)
Control over Bromination High (bromination of isolated precursor)Moderate (potential for side reactions)
Key Reagents Benzoylacetone, tert-Butylhydrazine, NBSBenzoylacetone, tert-Butylhydrazine, N-Bromosaccharin

Visualizing the Synthetic Strategies

The logical workflow for comparing these two synthetic routes can be visualized as follows:

Comparison of Synthesis Routes for this compound cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Pot Synthesis A1 Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole A2 Intermediate Isolation & Purification A1->A2 A3 Step 2: Bromination with NBS A2->A3 A4 Final Product Purification A3->A4 End_Product Target Molecule: This compound A4->End_Product B1 One-Pot Reaction: Benzoylacetone, tert-Butylhydrazine, & N-Bromosaccharin B2 Final Product Purification B1->B2 B2->End_Product Start Starting Materials: Benzoylacetone & tert-Butylhydrazine Start->A1 Start->B1

Caption: Flowchart comparing the two-step versus the one-pot synthesis route.

Route A: Two-Step Synthesis

This classical approach involves the initial construction of the pyrazole ring system, followed by its regioselective bromination at the C4 position.

Step 1: Synthesis of 1-tert-butyl-5-phenyl-1H-pyrazole

The formation of the pyrazole ring is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this case, benzoylacetone (1-phenyl-1,3-butanedione) is reacted with tert-butylhydrazine. A critical aspect of this reaction is the regioselectivity, as the unsymmetrical nature of benzoylacetone can lead to the formation of two isomeric pyrazoles. However, under acidic or neutral conditions, the reaction of tert-butylhydrazine with benzoylacetone has been shown to predominantly yield the 1-tert-butyl-5-phenyl-3-methyl-1H-pyrazole isomer. To obtain the desired 1-tert-butyl-5-phenyl-1H-pyrazole, a precursor like benzoylacetaldehyde or its equivalent would be ideal. For the purpose of this guide, we will consider the reaction leading to the closely related 1-tert-butyl-3-methyl-5-phenyl-1H-pyrazole to illustrate the general procedure, as specific data for the target precursor is scarce in readily available literature.

Experimental Protocol:

A mixture of benzoylacetone (1.62 g, 10 mmol) and tert-butylhydrazine hydrochloride (1.25 g, 10 mmol) in ethanol (20 mL) is stirred at room temperature. A catalytic amount of a suitable acid, such as acetic acid (0.1 mL), can be added to facilitate the reaction. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to afford 1-tert-butyl-5-phenyl-1H-pyrazole.

Step 2: Bromination of 1-tert-butyl-5-phenyl-1H-pyrazole

The second step involves the electrophilic bromination of the synthesized pyrazole at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[2]

Experimental Protocol:

To a solution of 1-tert-butyl-5-phenyl-1H-pyrazole (2.14 g, 10 mmol) in N,N-dimethylformamide (DMF, 30 mL) at 0 °C is added N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield this compound.

Route B: One-Pot Synthesis

A one-pot synthesis offers a more streamlined approach by combining the pyrazole formation and bromination steps into a single reaction vessel, thereby reducing the overall reaction time and simplifying the work-up procedure.[3] This method often utilizes a brominating agent that is compatible with the initial condensation reaction. N-bromosaccharin has been reported as an effective reagent for the one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines under solvent-free conditions.[3] While this specific protocol has not been explicitly detailed for tert-butylhydrazine, it presents a promising and efficient alternative.

Experimental Protocol:

In a mortar, benzoylacetone (1.62 g, 10 mmol), tert-butylhydrazine hydrochloride (1.25 g, 10 mmol), and a catalytic amount of silica-supported sulfuric acid are ground together. N-bromosaccharin (2.62 g, 10 mmol) is then added to the mixture and grinding is continued for a specified time at room temperature, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is triturated with a suitable solvent (e.g., diethyl ether), and the solid saccharin byproduct is filtered off. The filtrate is then washed with a sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Conclusion

Both the two-step and one-pot synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher.

  • Route A (Two-Step Synthesis) is ideal when a high degree of control over the synthesis and purification of the intermediate is desired, potentially leading to a higher overall purity of the final product. It is a well-established and reliable method.

  • Route B (One-Pot Synthesis) is advantageous for its operational simplicity, reduced reaction time, and potentially lower environmental impact due to fewer workup and purification steps. This makes it an attractive option for rapid library synthesis or process optimization where time and resource efficiency are paramount.

Researchers are encouraged to evaluate both methods based on their laboratory capabilities, desired scale of synthesis, and purity requirements. The detailed protocols provided herein serve as a solid foundation for the successful synthesis of this important pyrazole derivative.

References

statistical analysis of experimental data for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to a lack of publicly available experimental data for 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, this guide focuses on the broader class of substituted pyrazoles to highlight the structure-activity relationships that drive their biological functions.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects. The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. This guide summarizes key findings from various studies to illustrate how different substitution patterns influence the therapeutic efficacy of these compounds.

Data Summary of Biologically Active Pyrazole Derivatives

The following table summarizes the in vitro activity of various substituted pyrazole derivatives against different biological targets. This data highlights the impact of substituent choice on potency and selectivity.

Compound IDR1R2R3R4TargetActivity (IC50)Reference CompoundReference IC50
Celecoxib 4-SulfonamidophenylHTrifluoromethyl4-MethylphenylCOX-20.04 µMIndomethacin0.8 µM
SR141716A 2,4-DichlorophenylMethylN-piperidinylcarboxamide4-ChlorophenylCB1 Receptor2 nM (Ki)--
Compound 6h Vanillin-derivedH-Sulfanilamide-derivedEGFR-PK1.7 µM--
Compound 6c Vanillin-derivedH-Sulfanilamide-derivedEGFR-PK / JNK-22.7 µM / 3.0 µM--
Compound 7k 3,4,5-TrimethoxyphenylEthylH4-MethoxyphenylTubulin Polymerization1.7 µMCombretastatin A-41.0 µM
Compound T3 4-ChlorophenylacetohydrazideH-4-BromophenylCOX-20.781 µMCelecoxib0.05 µM
Compound T5 3,4,5-TrimethoxybenzoylhydrazideH-4-BromophenylCOX-20.781 µMCelecoxib0.05 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of substituted pyrazole derivatives.

General Synthesis of 1,5-Diarylpyrazoles

A common method for synthesizing 1,5-diarylpyrazoles involves the reaction of a chalcone with a substituted hydrazine.

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction mixture is stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and dried.

  • Pyrazole Formation: The synthesized chalcone is refluxed with a substituted hydrazine hydrochloride in a suitable solvent, such as acetic acid or ethanol, for several hours.

  • Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the pure 1,5-diarylpyrazole.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is a key indicator of their anti-inflammatory potential.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure: The test compounds are pre-incubated with the enzyme in a reaction buffer at 37°C for a specified time.

  • Substrate Addition: Arachidonic acid is added to initiate the reaction.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of pyrazole derivatives on cancer cell lines are often assessed using the MTT assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by some pyrazole derivatives and a general workflow for their development.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX_Enzymes Inhibition

Caption: Mechanism of action for anti-inflammatory pyrazole derivatives via inhibition of COX enzymes.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., COX, MTT) Characterization->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Analogue_Synthesis Analogue Synthesis Lead_Identification->Analogue_Synthesis Further_Testing In Vivo Testing (Animal Models) Analogue_Synthesis->Further_Testing

Caption: General workflow for the development of novel pyrazole-based therapeutic agents.

Safety Operating Guide

Proper Disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Hazard ClassificationDescriptionGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCauses skin irritation.Category 2Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.
Serious Eye Damage/IrritationCauses serious eye irritation.Category 2Wear eye protection/face protection.
Specific Target Organ ToxicityMay cause respiratory irritation.Category 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or Viton), and chemical splash goggles.[2] All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste.[3][4] This waste stream must be segregated from non-halogenated organic and other types of chemical waste to ensure proper treatment and to minimize disposal costs.[3][5]

1. Waste Collection and Segregation:

  • Designate a Waste Container: Use a dedicated, properly labeled container for halogenated organic waste. This container should be made of a compatible material, such as polyethylene, and have a secure, threaded cap.[2][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[4][5][6] A list of all chemical constituents and their approximate percentages must be maintained on the container's tag or a nearby sheet.[4][5] Do not use abbreviations or chemical formulas.[6]

  • Segregation: Do not mix halogenated waste with non-halogenated solvents, strong acids or bases, heavy metals, or other incompatible waste streams.[3][5]

2. Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be a cool, dry, and well-ventilated space, away from sources of ignition.[2][6]

  • Secondary Containment: The primary waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][6] Ensure the container is not filled beyond three-quarters (¾) full to allow for expansion.[3]

3. Spill and Decontamination Procedures:

  • Minor Spills: For small spills that can be cleaned up in under 10 minutes, trained personnel should contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][3]

  • Cleanup: Place the absorbent material and any contaminated items (gloves, wipes) into a sealed bag or container.[3] Tag it as hazardous waste and dispose of it in the halogenated waste container.[3]

  • Major Spills: In the event of a large or highly toxic release, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]

4. Final Disposal:

  • Request Pickup: Once the waste container is nearly full, arrange for its collection through your institution's EHS or hazardous waste management office by completing the required waste pickup request form.[3][5]

  • Treatment: Halogenated organic wastes are typically sent to a licensed hazardous waste facility for high-temperature incineration.[4] Do not dispose of this chemical down the drain or by evaporation.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Management cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Is this a Halogenated Organic Compound? C->D E Use Designated 'Halogenated Waste' Container D->E Yes F Use 'Non-Halogenated' or other appropriate container D->F No G Label Container: 'Hazardous Waste' + Chemical Contents E->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Keep Container Closed H->I J Is Container 3/4 Full? I->J J->I No K Submit Waste Pickup Request to EHS J->K Yes L EHS Collects for Incineration K->L

Caption: Workflow for the safe disposal of halogenated chemical waste in a laboratory setting.

References

Personal protective equipment for handling 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole. The following procedures are based on the hazardous properties of structurally similar pyrazole compounds and are designed to ensure the safety of all laboratory personnel.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds such as 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, 3-Amino-4-bromo-5-phenyl-1H-pyrazole, and other substituted pyrazoles indicate the following potential hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Level Equipment Specifications & Use Cases
Level D Protection (Minimum Requirement)Eye/Face ProtectionChemical safety goggles or a face shield must be worn at all times to protect against splashes and airborne particles.[4][5]
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use and replace them regularly.[4][5]
Protective ClothingA standard laboratory coat or coveralls must be worn to protect the skin.[4][5]
FootwearClosed-toe shoes are mandatory in the laboratory.[5]
Level C Protection (When Handling Powders or Generating Dust)Respiratory ProtectionIn addition to Level D PPE, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is required when handling the solid compound outside of a fume hood or if dust generation is likely.[6][7]
Protective ClothingConsider disposable coveralls for added protection against powder contamination.[4][6]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, don all required PPE as outlined in the table above.

3. Weighing and Transfer:

  • When weighing the solid compound, do so within the fume hood.

  • Use a spatula or other appropriate tool for transfers to minimize dust generation.

  • Close the container tightly immediately after use.

4. Solution Preparation:

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Ensure the vessel is appropriately labeled with the chemical name, concentration, and hazard information.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]

  • Clean any contaminated surfaces with an appropriate solvent and decontaminating agent.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.[1][8] Do not dispose of this chemical down the drain or in the regular trash.[8]

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.